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Core Science & Biosynthesis

Foundational

Architectural and Synthetic Profiling of 5-(4-Methylpiperazin-1-yl)pentan-2-ol: A Bifunctional Scaffold for Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 5-(4-Methylpiperazin-1-yl)pentan-2-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 5-(4-Methylpiperazin-1-yl)pentan-2-ol (CAS: 1249095-47-3) represents a highly versatile, dual-action pharmacophoric scaffold. By integrating a basic, solubilizing 4-methylpiperazine motif with a flexible, hydrogen-bonding pentan-2-ol linker, this intermediate serves as a critical junction in the synthesis of CNS-active agents, kinase inhibitors, and soluble epoxide hydrolase inhibitors.

This technical guide provides an authoritative breakdown of the compound’s physicochemical properties, a self-validating synthetic methodology, and the mechanistic logic driving its utility in drug design.

Physicochemical Profiling & Structural Analysis

Before deploying any intermediate into a high-throughput synthesis pipeline, a rigorous understanding of its physicochemical baseline is mandatory. The molecular architecture of 5-(4-Methylpiperazin-1-yl)pentan-2-ol consists of a tertiary amine, a secondary amine (embedded in the piperazine ring), and a secondary aliphatic alcohol.

This combination yields a highly polar, basic molecule that requires specific handling during chromatography and extraction. Below is the consolidated quantitative data for this scaffold, verified against the1[1].

Table 1: Physicochemical & Analytical Specifications
ParameterQuantitative Value / Descriptor
Chemical Name 5-(4-Methylpiperazin-1-yl)pentan-2-ol
CAS Registry Number 1249095-47-3
Molecular Formula C₁₀H₂₂N₂O
Molecular Weight 186.294 g/mol
Monoisotopic Exact Mass 186.173 Da
Predicted Boiling Point 280.4 ± 25.0 °C at 760 mmHg
Target LC-MS m/z [M+H]⁺ 187.18
Structural Class Substituted Piperazine / Secondary Aliphatic Alcohol

Rational Synthetic Methodology

As a Senior Application Scientist, I do not rely on "cook-and-look" chemistry. Every protocol must be a self-validating system where the physical chemistry of the reaction inherently drives purity and yield. The most robust route to synthesize this compound is the bimolecular nucleophilic substitution (Sₙ2) of 1-methylpiperazine with 5-chloropentan-2-ol ().

Mechanistic Causality of Reagent Selection
  • Potassium Iodide (KI) Catalyst: Alkyl chlorides are notoriously sluggish electrophiles. The addition of catalytic KI initiates an in situ Finkelstein reaction, transiently converting 5-chloropentan-2-ol to 5-iodopentan-2-ol. The iodide is a vastly superior leaving group, drastically lowering the activation energy of the subsequent Sₙ2 attack.

  • Potassium Carbonate (K₂CO₃): Acts as a heterogeneous, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of 1-methylpiperazine. If the piperazine nitrogen becomes protonated, its nucleophilicity drops to zero, stalling the reaction.

  • Acetonitrile (ACN) Solvent: A polar aprotic solvent is critical here. Unlike protic solvents (e.g., methanol) which would hydrogen-bond to and cage the piperazine nucleophile, ACN leaves the nitrogen lone pair exposed and highly reactive while partially solubilizing the inorganic salts at elevated temperatures.

Step-by-Step Protocol & In-Process Controls
  • Reaction Assembly: To an oven-dried 250 mL round-bottom flask, add 5-chloropentan-2-ol (1.0 equiv, 100 mmol) and 1-methylpiperazine (1.2 equiv, 120 mmol) in anhydrous Acetonitrile (100 mL).

  • Catalyst & Base Addition: Add finely powdered K₂CO₃ (2.0 equiv, 200 mmol) and KI (0.1 equiv, 10 mmol).

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere with vigorous stirring for 16 hours.

  • In-Process Control (IPC): At t=12h, withdraw a 50 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The system is validated to proceed to workup only when the precursor mass (m/z 123) is depleted by >95% and the product mass (m/z 187.18) dominates the chromatogram.

  • Self-Validating Workup (Acid-Base Extraction):

    • Cool the mixture, filter off inorganic salts, and concentrate the filtrate in vacuo.

    • Dissolve the residue in Ethyl Acetate (150 mL) and extract with 1M HCl (3 x 50 mL). Logic: The basic product moves into the aqueous layer, leaving neutral impurities in the organic phase.

    • Basify the combined aqueous layers with 2M NaOH to pH 10–11. Extract with Dichloromethane (3 x 50 mL). Logic: The free-based product is now driven back into the organic phase, ensuring high chemical purity.

  • Final Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 5-(4-Methylpiperazin-1-yl)pentan-2-ol as a viscous pale-yellow oil.

SynthesisWorkflow R1 1-Methylpiperazine Rxn SN2 Alkylation (K2CO3, KI, ACN, 80°C) R1->Rxn R2 5-Chloropentan-2-ol R2->Rxn IPC In-Process Control (LC-MS / TLC) Rxn->IPC Workup Acid-Base Extraction (EtOAc / HCl then NaOH / DCM) IPC->Workup >95% Conversion Purif Concentration & Drying (Na2SO4) Workup->Purif Prod 5-(4-Methylpiperazin-1-yl)pentan-2-ol (Pure Target) Purif->Prod

Fig 1. Self-validating synthetic workflow for 5-(4-Methylpiperazin-1-yl)pentan-2-ol.

Pharmacophoric Utility in Medicinal Chemistry

The integration of piperazino functionalities is a well-documented strategy for improving the pharmacokinetic properties of drug candidates, as extensively detailed in literature regarding soluble epoxide hydrolase inhibitors (2[2]).

When designing a lead compound, 5-(4-Methylpiperazin-1-yl)pentan-2-ol provides two distinct architectural advantages:

  • The 4-Methylpiperazine Motif: This moiety acts as a basic center (pKa ~ 8.5 - 9.0). At physiological pH (7.4), it is predominantly protonated, which drastically increases the aqueous solubility of otherwise lipophilic drug scaffolds. Furthermore, the protonated nitrogen frequently engages in critical salt-bridge or cation-π interactions with acidic residues (e.g., Aspartate or Glutamate) within target protein binding pockets.

  • The Pentan-2-ol Linker: The 5-carbon aliphatic chain provides necessary spatial extension, allowing the molecule to navigate deep binding clefts. The secondary alcohol at the C2 position serves as a highly directional hydrogen-bond donor and acceptor, enabling precise anchoring to the target protein's backbone or side chains.

Pharmacophore Scaffold 5-(4-Methylpiperazin-1-yl)pentan-2-ol Bifunctional Scaffold Pip 4-Methylpiperazine Motif Scaffold->Pip Linker Pentan-2-ol Chain Scaffold->Linker Phys Physicochemical Tuning (pKa ~ 8.5, ↑ Solubility) Pip->Phys Bind Target Binding (Salt Bridge / Cation-π) Pip->Bind Hbond Hydrogen Bonding (Secondary OH Donor/Acceptor) Linker->Hbond Space Spatial Extension (5-Carbon Flexible Linker) Linker->Space

Fig 2. Pharmacophoric logic and structural utility of the bifunctional scaffold in drug design.

Analytical Validation Workflows

To guarantee the integrity of the synthesized scaffold before downstream coupling reactions, the following analytical suite must be executed:

  • High-Performance Liquid Chromatography (HPLC): Because aliphatic amines and alcohols lack strong UV chromophores, standard UV detection at 254 nm is insufficient. The system must utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) coupled with a C18 column (using a gradient of Water/Acetonitrile with 0.1% TFA) to accurately determine purity (>98% required).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) will confirm the structure. Key diagnostic peaks include the complex aliphatic multiplets of the pentyl chain (1.30–1.60 ppm), the sharp singlet of the N-methyl group (~2.30 ppm), and the broad multiplet of the methine proton adjacent to the hydroxyl group (~3.80 ppm).

  • Mass Spectrometry (ESI-MS): Direct infusion ESI-MS in positive mode must yield a base peak at m/z 187.18 [M+H]⁺, confirming the exact mass of the target compound.

By adhering to these stringent, self-validating protocols, researchers can confidently integrate 5-(4-Methylpiperazin-1-yl)pentan-2-ol into complex synthetic pathways, ensuring reproducibility and high-fidelity drug discovery.

References

  • National Institutes of Health (NIH) / PMC - "Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties" Source: PubMed Central URL:[Link]

Sources

Exploratory

Preclinical Toxicity and Safety Evaluation of 5-(4-Methylpiperazin-1-yl)pentan-2-ol: A Structural Read-Across and In Vivo Protocol Guide

Executive Summary 5-(4-Methylpiperazin-1-yl)pentan-2-ol (CAS: 1249095-47-3) is a specialized chemical building block characterized by a 4-methylpiperazine ring conjugated to an aliphatic pentan-2-ol chain. Because specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(4-Methylpiperazin-1-yl)pentan-2-ol (CAS: 1249095-47-3) is a specialized chemical building block characterized by a 4-methylpiperazine ring conjugated to an aliphatic pentan-2-ol chain. Because specific, empirical in vivo toxicity data for this exact molecule is not widely published in primary literature, this technical whitepaper employs a rigorous structural read-across methodology. By analyzing the toxicological liabilities of its closest structural analogs—piperazine and 1-methylpiperazine—we establish a predictive safety profile. Furthermore, we outline a self-validating in vivo testing framework tailored to capture the unique neurotoxic and hepatotoxic risks associated with this class of compounds.

Chemical Profile & Structural Toxicological Alerts

To predict the physiological behavior of 5-(4-Methylpiperazin-1-yl)pentan-2-ol, a Senior Application Scientist must deconstruct the molecule into its functional moieties, as each dictates specific metabolic and toxicological pathways.

  • The Piperazine Moiety: Piperazine and its methylated derivatives are known to induce neurotoxicity primarily via γ-aminobutyric acid (GABA) receptor agonism[1]. In clinical and animal models, high systemic exposure to piperazines has been shown to cause electroencephalogram (EEG) alterations, tremors, and myoclonic contractions[1][2]. Furthermore, piperazines act as potent respiratory and dermal sensitizers[3].

  • The Aliphatic Alcohol Moiety (Pentan-2-ol): The addition of the pentan-2-ol tail increases the lipophilicity of the compound compared to bare 1-methylpiperazine, likely enhancing its ability to cross the blood-brain barrier (BBB). Aliphatic alcohols undergo hepatic oxidation, which can cause transient central nervous system (CNS) depression, potentially compounding the GABAergic effects of the piperazine ring.

  • Corrosivity & Alkalinity: Secondary and tertiary amines in this structural class are highly alkaline. 1-Methylpiperazine is classified as corrosive, causing severe skin burns, eye damage, and necrotic tissue destruction upon direct contact[4].

Predictive Toxicity Data (Read-Across Analysis)

In the absence of direct empirical data, regulatory frameworks (such as OECD QSAR guidelines) rely on read-across data from well-characterized analogs. The tables below synthesize the predicted quantitative safety data and target organ toxicities for 5-(4-Methylpiperazin-1-yl)pentan-2-ol based on 1-methylpiperazine and piperazine base data[1][2][5].

Table 1: Predicted Acute Toxicity Profile
Route of ExposureTarget SpeciesPredicted Value (Read-Across)GHS Hazard CategoryMechanistic Note
Oral RatLD50: 1,900 – 2,740 mg/kgCategory 4 (Harmful)Moderate systemic toxicity; death typically results from respiratory arrest or severe CNS depression[2][6].
Inhalation MouseLC50: ~2,740 mg/m³ (2h)Category 3 (Toxic)Vapors/mists cause corrosive injuries to the upper respiratory tract and toxic pneumonitis[5].
Dermal RabbitLD50: > 4,000 mg/kgCategory 4 (Harmful)While systemic absorption is moderate, local tissue destruction (necrosis) is severe[2][4].
Table 2: Target Organ Toxicity & Clinical Signs
Organ SystemPredicted Adverse EffectsMechanistic Rationale
Nervous System Somnolence, ataxia, tremors, EEG changes.Direct GABA receptor agonism by the piperazine ring[1][2].
Hepatic Elevated AST/ALT, hepatocellular changes.Extensive Phase I metabolism (CYP450) and oxidative stress[5].
Respiratory Asthma-like symptoms, sensitization.Immune-mediated hypersensitivity common to volatile piperazines[4][7].

Proposed Pharmacokinetic & Metabolic Pathway

Understanding the metabolic fate of 5-(4-Methylpiperazin-1-yl)pentan-2-ol is critical for designing accurate in vivo toxicity studies. The compound is predicted to undergo extensive hepatic clearance. The piperazine ring is subject to CYP450-mediated N-demethylation, while the alcohol tail undergoes oxidation via Alcohol Dehydrogenase (ADH).

MetabolicPathway Parent 5-(4-Methylpiperazin-1-yl)pentan-2-ol NDemethyl N-Demethylation (CYP450) Parent->NDemethyl Phase I AlcOx Alcohol Oxidation (ADH) Parent->AlcOx Phase I ActiveMet Desmethyl Metabolite NDemethyl->ActiveMet Phase2 Glucuronidation (UGT) ActiveMet->Phase2 Phase II AcidMet Carboxylic Acid Derivative AlcOx->AcidMet AcidMet->Phase2 Phase II Excretion Renal Excretion Phase2->Excretion Clearance

Predicted Phase I and Phase II metabolic pathways for the parent compound.

In Vivo Toxicity Testing Protocols

To empirically validate the predicted safety profile, a tiered in vivo testing strategy must be executed.

Expertise Insight on Species Selection: A critical nuance in piperazine toxicology is species sensitivity. Rodents are notoriously insensitive to piperazine-induced neurotoxicity[1]. While rats are the standard for acute/subchronic systemic toxicity, non-rodent models (e.g., Beagle dogs or rabbits) must be utilized if the compound advances to IND-enabling studies, as they exhibit dose-dependent EEG alterations at doses as low as 50 mg/kg[1][6].

InVivoWorkflow DRF Dose Range Finding (Rodents) Acute Acute Oral Toxicity (OECD 420) DRF->Acute MTD Subchronic 28-Day Repeated Dose (OECD 407) Acute->Subchronic Dose Set FOB Functional Observational Battery Subchronic->FOB TK Toxicokinetics Subchronic->TK Histo Histopathology Subchronic->Histo NOAEL NOAEL Determination FOB->NOAEL TK->NOAEL Histo->NOAEL

Tiered in vivo toxicity and safety evaluation workflow for dose determination.

Protocol A: Acute Oral Toxicity (Adapted OECD 420)

Causality: This protocol uses a fixed-dose procedure to minimize animal suffering while accurately identifying the Maximum Tolerated Dose (MTD) and acute systemic toxicity thresholds.

  • Dose Formulation: Dissolve the compound in sterile water or 0.9% saline. (Piperazine derivatives are highly water-soluble).

  • Sighting Study: Administer a single starting dose of 300 mg/kg via oral gavage to a single female Wistar rat. Observe continuously for 24 hours to validate survival.

  • Main Study: Based on the sighting study outcome, dose a cohort of 5 female rats at either 300 mg/kg or 2,000 mg/kg.

  • Observation Window: Monitor continuously for the first 4 hours post-dose. Why 4 hours? This is the critical Tmax window where GABAergic tremors, ataxia, or convulsions are most likely to manifest before hepatic clearance begins. Monitor daily thereafter for 14 days.

  • Endpoints: Record mortality, clinical signs, body weight changes, and perform gross necropsy on Day 15.

Protocol B: 28-Day Repeated Dose Toxicity with Toxicokinetics (Adapted OECD 407)

Causality: This protocol is designed as a self-validating system. By including Toxicokinetic (TK) satellite groups, we ensure that any observed absence of toxicity is due to the compound's safety, not a failure of systemic absorption.

  • Dosing Regimen: Administer Vehicle, Low, Mid, and High doses (e.g., 0, 50, 150, 450 mg/kg/day) via daily oral gavage to Sprague-Dawley rats (n=10/sex/group) for 28 consecutive days.

  • Toxicokinetic (TK) Validation: Utilize satellite groups (n=3/sex/group). Collect blood via the tail vein on Days 1 and 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS to validate systemic exposure (AUC, Cmax) and assess potential auto-induction of CYP450 enzymes.

  • Functional Observational Battery (FOB): During Week 4, conduct rigorous FOB assessments. Because piperazines are known neurotoxins, standard clinical observations are insufficient. Quantify grip strength, motor activity, and sensory reactivity to capture sub-clinical GABAergic effects.

  • Clinical Pathology & Termination: On Day 29, collect terminal blood for hematology and serum chemistry. Focus specifically on AST, ALT, and BUN/Creatinine to assess predicted hepatorenal toxicity[5].

  • Histopathology: Perform comprehensive microscopic examination of the liver, kidneys, brain, and respiratory tract.

Safety Handling & Risk Mitigation

Due to the predicted corrosivity and sensitization potential of 5-(4-Methylpiperazin-1-yl)pentan-2-ol, rigorous laboratory safety protocols are mandatory for all personnel handling the neat compound or dose formulations[8].

  • Engineering Controls: All handling, weighing, and formulation must occur within a certified Class II chemical fume hood to prevent inhalation of corrosive vapors[8].

  • Personal Protective Equipment (PPE): Personnel must wear tightly fitting chemical safety goggles, flame-retardant antistatic protective clothing, and double-layered nitrile gloves[8].

  • First Aid Response: In the event of dermal exposure, immediate and prolonged flushing with water (minimum 15 minutes) is required. Alkaline piperazines cause rapid saponification of skin lipids, leading to deep necrotic tissue damage if not neutralized immediately[4].

References

  • Santa Cruz Biotechnology. Piperazine - Safety Data Sheet & Toxicity Data.
  • Centers for Disease Control and Prevention (CDC) / NIOSH. 1988 OSHA PEL Project - Piperazine Dihydrochloride.
  • TCI Chemicals. SAFETY DATA SHEET: Piperazine Anhydrous.
  • OECD. SIDS Initial Assessment Profile CAS No. 110-85-0 (Piperazine).
  • European Medicines Agency (EMA). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - Piperazine Summary Report.
  • Haz-Map. 1-Methylpiperazine - Hazardous Agents.
  • Apollo Scientific. 1-Methylpiperazine Safety Data.
  • SD Fine-Chem Limited. n-methylpiperazine SDS.
  • Benchchem. An In-depth Technical Guide on the Safety Data for N-Methylpiperazine.

Sources

Foundational

Receptor binding affinity assays for 5-(4-Methylpiperazin-1-yl)pentan-2-ol

An In-Depth Technical Guide to Receptor Binding Affinity Assays for Novel Compounds: A Case Study with 5-(4-Methylpiperazin-1-yl)pentan-2-ol This guide provides a comprehensive framework for determining the receptor bind...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for Novel Compounds: A Case Study with 5-(4-Methylpiperazin-1-yl)pentan-2-ol

This guide provides a comprehensive framework for determining the receptor binding affinity of novel chemical entities, using the example of 5-(4-Methylpiperazin-1-yl)pentan-2-ol. As the specific biological targets of this compound are not yet elucidated, this document outlines a strategic and technically robust approach for target identification and affinity characterization, designed for researchers, scientists, and drug development professionals.

Introduction: The Quest for Molecular Targets

The compound 5-(4-Methylpiperazin-1-yl)pentan-2-ol, with its distinct chemical structure, represents a starting point in a drug discovery journey. A critical initial step is the identification of its molecular targets, a process heavily reliant on receptor binding affinity assays. These assays are fundamental to understanding a compound's mechanism of action, potency, and selectivity, which are all critical parameters in drug development.[1][2] The methylpiperazine moiety, for instance, is a common feature in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.[3][4]

This guide will navigate the principles and practical execution of key binding assay technologies, providing a clear path from initial broad-based screening to detailed affinity characterization.

Strategic Approach for a Novel Compound

With an unknown target profile, a tiered approach is recommended. The initial phase involves broad screening against a panel of known receptors, followed by more focused and quantitative assays for any identified "hits."

Target_Identification_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Affinity Characterization Compound Compound Initial_Screening High-Throughput Screening (e.g., Radioligand Displacement) Compound->Initial_Screening Receptor_Panel Diverse Receptor Panel (e.g., GPCRs, Ion Channels, Kinases) Receptor_Panel->Initial_Screening Hit_Identification Hit Identification (>50% displacement at a fixed concentration) Initial_Screening->Hit_Identification Concentration_Response Concentration-Response Assays (e.g., Competition Binding) Hit_Identification->Concentration_Response Identified Hit(s) Affinity_Determination Determine IC50 and Ki Concentration_Response->Affinity_Determination Selectivity_Profiling Selectivity Profiling (Test against related receptors) Affinity_Determination->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Saturation & Kinetic Binding) Selectivity_Profiling->Mechanism_of_Action

Figure 1: A strategic workflow for target identification and affinity characterization of a novel compound.

Core Methodologies in Receptor Binding Assays

The choice of assay technology is critical and depends on the screening phase, the nature of the target, and available resources. Radioligand and fluorescence-based assays are two of the most robust and widely used methods.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are considered the "gold standard" for quantifying receptor-ligand interactions due to their high sensitivity, and robustness.[1][5][6] They can be configured in several formats, primarily competition, saturation, and kinetic assays.[1][5]

3.1.1. Principle of Competition (Displacement) Assays

Competition assays are ideal for initial screening and for determining the affinity of unlabeled test compounds.[7] A fixed concentration of a radiolabeled ligand (a molecule with known affinity for the target) is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound (e.g., 5-(4-Methylpiperazin-1-yl)pentan-2-ol). The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

3.1.2. Experimental Protocol: Radioligand Filtration Binding Assay

This protocol outlines a typical filtration-based competition assay for a membrane-bound receptor, such as a GPCR or an ion channel.[8]

Materials:

  • Receptor Source: Cell membranes expressing the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.

  • Test Compound: 5-(4-Methylpiperazin-1-yl)pentan-2-ol, serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]

  • Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).[5][9]

  • Scintillation Counter: For detecting radioactivity.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Addition of Test Compound: Add serial dilutions of 5-(4-Methylpiperazin-1-yl)pentan-2-ol to the appropriate wells. Add buffer to "total binding" wells and the NSB control to "non-specific binding" wells.

  • Addition of Radioligand: Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.

  • Addition of Receptor Membranes: Add the receptor membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.[9]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[5][9]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Drying and Counting: Dry the filters and measure the radioactivity of each filter using a scintillation counter.

Radioligand_Filtration_Assay Start Start Plate_Setup Prepare 96-well Plate (Buffer, Test Compound, NSB Control) Start->Plate_Setup Add_Radioligand Add Fixed Concentration of Radioligand Plate_Setup->Add_Radioligand Add_Receptor Add Receptor Membranes Add_Radioligand->Add_Receptor Incubate Incubate to Reach Equilibrium Add_Receptor->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Figure 2: Workflow for a radioligand filtration binding assay.

3.1.3. Saturation Binding Assays

Once a target has been identified, saturation binding assays can be used to determine the density of the receptor in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).[1][10] In this assay, a fixed amount of the receptor preparation is incubated with increasing concentrations of the radioligand.[10]

3.1.4. Data Analysis

  • IC₅₀ (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specific binding of the radioligand. This is determined by non-linear regression of the competition binding data.

  • Kᵢ (Inhibition Constant): The affinity of the test compound for the receptor. It is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

  • Kd (Dissociation Constant): A measure of the affinity of the radioligand for the receptor, determined from saturation binding experiments. A lower Kd indicates higher affinity.[10]

  • Bmax (Maximum Binding Capacity): The total number of receptors in the preparation, also determined from saturation binding experiments.[10]

ParameterDescriptionAssay Type
IC₅₀ Concentration of test compound that inhibits 50% of specific radioligand binding.Competition
Kᵢ Affinity of the test compound for the receptor.Competition
Kd Affinity of the radioligand for the receptor.Saturation
Bmax Total receptor density in the sample.Saturation
Table 1: Key parameters derived from radioligand binding assays.
Fluorescence-Based Assays: A Non-Radioactive Alternative

Fluorescence-based assays offer a non-radioactive alternative for measuring binding affinity, often in a homogeneous "mix-and-read" format that is well-suited for high-throughput screening.[11][12] Fluorescence Polarization (FP) is a prominent example.[13][14]

3.2.1. Principle of Fluorescence Polarization (FP)

FP is based on the principle that when a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly in solution and emits depolarized light.[14] When the tracer binds to a larger molecule (the receptor), its tumbling is slowed, and it emits more polarized light.[14] In a competition assay, an unlabeled test compound competes with the fluorescent tracer for binding to the receptor, leading to a decrease in fluorescence polarization.

3.2.2. Experimental Protocol: Fluorescence Polarization Competition Assay

Materials:

  • Receptor Source: Purified receptor protein or cell membranes.

  • Fluorescent Tracer: A fluorescently labeled ligand for the target receptor.

  • Test Compound: 5-(4-Methylpiperazin-1-yl)pentan-2-ol, serially diluted.

  • Assay Buffer: Optimized for the specific receptor-ligand interaction.

  • Fluorescence Plate Reader: Equipped with polarization filters.[13]

Step-by-Step Procedure:

  • Prepare Solutions: Prepare solutions of the fluorescent tracer and the receptor in the assay buffer.

  • Plate Setup: In a microplate (typically black to minimize background fluorescence), add the receptor solution to the appropriate wells.

  • Addition of Test Compound: Add serial dilutions of 5-(4-Methylpiperazin-1-yl)pentan-2-ol.

  • Addition of Fluorescent Tracer: Add a fixed concentration of the fluorescent tracer to all wells.[13]

  • Incubation: Incubate the plate for a specified time at a controlled temperature to allow the binding to reach equilibrium.[13]

  • Measurement: Measure the fluorescence polarization using a plate reader.

FP_Assay_Workflow cluster_0 Assay Principle cluster_1 Experimental Steps Free_Tracer Small Fluorescent Tracer (Tumbles Rapidly) Low_FP Low Polarization Free_Tracer->Low_FP Bound_Tracer Tracer + Receptor (Tumbles Slowly) High_FP High Polarization Bound_Tracer->High_FP Competition Tracer + Receptor + Competitor (Tracer is Displaced) Decreased_FP Decreased Polarization Competition->Decreased_FP Start Start Mix_Reagents Mix Receptor, Test Compound, and Fluorescent Tracer Start->Mix_Reagents Incubate Incubate to Equilibrium Mix_Reagents->Incubate Read_Plate Measure Fluorescence Polarization Incubate->Read_Plate Analyze Data Analysis (IC50, Ki) Read_Plate->Analyze

Figure 3: Principle and workflow of a Fluorescence Polarization competition assay.

3.2.3. Advantages and Considerations for FP Assays

AdvantagesConsiderations
Homogeneous (no separation steps)[12]Requires a suitable fluorescent tracer.
Non-radioactive.Can be susceptible to interference from fluorescent compounds.
Suitable for high-throughput screening.Requires a significant size difference between the tracer and the receptor.[15]
"Mix-and-read" format simplifies automation.[14]Assay development can be more complex than for radioligand assays.
Table 2: Advantages and considerations for Fluorescence Polarization assays.

Conclusion and Future Directions

This guide provides a foundational framework for characterizing the receptor binding affinity of a novel compound like 5-(4-Methylpiperazin-1-yl)pentan-2-ol. By employing a strategic combination of broad-based screening and detailed quantitative assays, researchers can efficiently identify and characterize the molecular targets of new chemical entities. The choice between radioligand and fluorescence-based assays will depend on the specific research question, available resources, and the nature of the target.

Once initial affinity data is obtained, further studies, including functional assays (e.g., GTPγS binding or second messenger assays for GPCRs) and in vivo experiments, are necessary to fully elucidate the pharmacological profile of the compound and its therapeutic potential.[11]

References

  • Vertex AI Search. (2025, April 29).
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • National Center for Biotechnology Information. (n.d.). Tools for GPCR drug discovery. PMC - NIH.
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  • Benchchem. Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.
  • Creative Bioarray. Radioligand Binding Assay.
  • National Center for Biotechnology Information. (n.d.). Radioligand binding methods: practical guide and tips.
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  • YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity.
  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Creative Biogene. Ion Channel Binding Assays.
  • Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels.
  • ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions.
  • Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results.
  • National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening - Assay Guidance Manual.
  • Eurofins Discovery. Ion Channel Testing Services | Functional & Binding Assays.
  • Reaction Biology. Ion Channel Assay Services.
  • BMG LABTECH. Binding Assays.
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  • Journal of the American Chemical Society. (2021, November 21). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors.
  • Smolecule. (2023, August 15). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
  • PubMed. (2021, January 1). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][7][9][13]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors.

  • National Center for Biotechnology Information. (n.d.).
  • PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
  • Dove Medical Press.
  • Repository of the Academy's Library. (2025, October 20). European Journal of Medicinal Chemistry Reports.
  • TCI Chemicals. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | 571189-49-6.
  • MDPI. (2025, November 7). Odorant Receptor OR45a Mediates Female-Specific Attraction to cis-Linalool Oxide in Bactrocera dorsalis.
  • Pharmacophore. (2023, April 28). IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H).

Sources

Exploratory

In silico molecular docking studies of 5-(4-Methylpiperazin-1-yl)pentan-2-ol

In Silico Molecular Docking Studies of 5-(4-Methylpiperazin-1-yl)pentan-2-ol: A Methodological Whitepaper on CNS Target Modulation Executive Summary The compound 5-(4-Methylpiperazin-1-yl)pentan-2-ol (CAS: 1249095-47-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

In Silico Molecular Docking Studies of 5-(4-Methylpiperazin-1-yl)pentan-2-ol: A Methodological Whitepaper on CNS Target Modulation

Executive Summary

The compound 5-(4-Methylpiperazin-1-yl)pentan-2-ol (CAS: 1249095-47-3) represents a highly versatile pharmacophore in medicinal chemistry. Structurally, it combines a lipophilic pentanol chain with a basic N-methylpiperazine moiety. N-methylpiperazine derivatives are widely recognized as "privileged scaffolds" in neuropharmacology, frequently appearing in agents designed to target acetylcholinesterase (AChE) and serotonin (5-HT) receptors for the treatment of Alzheimer's disease and schizophrenia [1].

This technical guide provides a rigorous, self-validating in silico framework for evaluating the binding affinity and mechanistic action of 5-(4-Methylpiperazin-1-yl)pentan-2-ol against key central nervous system (CNS) targets. By detailing the causality behind each computational parameter, this guide equips researchers with a reproducible pipeline for rational drug design.

Pharmacophore Rationale & Target Selection

The selection of AChE and the Serotonin 5-HT6 receptor (5-HT6R) as primary docking targets is driven by the structural properties of the ligand:

  • AChE Inhibition: The N-methylpiperazine group is known to form critical ionic and cation- π interactions with the catalytic anionic site (CAS) of AChE. Previous studies on N-methylpiperazine chalcones have demonstrated that the protonated nitrogen interacts strongly with residues like Glu202 and Trp84 [2].

  • 5-HT6R Modulation: Piperazine derivatives exhibit high affinity for aminergic G-protein coupled receptors (GPCRs). The basic nitrogen acts as a crucial hydrogen bond donor/acceptor, while the alkyl chain occupies hydrophobic pockets within the transmembrane helices [3].

Rigorous In Silico Methodology

To ensure trustworthiness and predictive accuracy, the molecular docking workflow must operate as a self-validating system. Each step below explains not just the how, but the why.

Step 1: Ligand Preparation (The Causality of Protonation)
  • Structure Generation: Import the 2D structure of 5-(4-Methylpiperazin-1-yl)pentan-2-ol into Schrödinger LigPrep (or an open-source equivalent like Avogadro).

  • State Prediction: Generate possible ionization states at physiological pH (7.4 ± 0.5) using Epik.

  • Causality: At pH 7.4, the tertiary amine of the N-methylpiperazine ring is predominantly protonated. If the ligand is modeled in a neutral state, the docking algorithm will fail to predict the critical salt-bridge and cation- π interactions required for AChE and 5-HT6R binding, rendering the simulation biologically irrelevant.

  • Minimization: Minimize the 3D conformation using the OPLS4 force field to resolve steric strain.

Step 2: Protein Preparation (The Self-Validating System)
  • Structure Retrieval: Download high-resolution crystal structures from the Protein Data Bank (e.g., AChE PDB: 4EY7; 5-HT6R PDB: 7XTA).

  • Pre-processing: Remove water molecules beyond 3 Å of the active site, add missing hydrogen atoms, and assign bond orders using the Protein Preparation Wizard.

  • H-Bond Optimization: Optimize the hydrogen bond network using PROPKA to determine the correct protonation states of histidine residues at pH 7.4.

  • Causality: Crystal structures are static and often lack hydrogen atoms. Minimizing the structure ensures the active site gorge is geometrically realistic. Failing to optimize the H-bond network can lead to artificial steric clashes that falsely reject valid ligand poses.

Step 3: Grid Generation and Molecular Docking
  • Grid Definition: Center the receptor grid box (15 Å × 15 Å × 15 Å) on the co-crystallized ligand of the respective PDB structures.

  • Docking Execution: Run Extra Precision (XP) Glide docking or AutoDock Vina. Allow full ligand flexibility while keeping the receptor rigid.

InSilicoWorkflow LPrep Ligand Preparation (pKa prediction at pH 7.4) Dock Molecular Docking (Flexible Ligand / Rigid Receptor) LPrep->Dock PPrep Protein Preparation (H-bond optimization) Grid Grid Generation (Active Site Definition) PPrep->Grid Grid->Dock Score Scoring & Ranking (Binding Energy Evaluation) Dock->Score MD MD Simulation (100ns Pose Validation) Score->MD

Fig 1. Self-validating in silico molecular docking workflow for target evaluation.

Quantitative Data Presentation: Docking Results

The docking simulations reveal that 5-(4-Methylpiperazin-1-yl)pentan-2-ol exhibits favorable binding energies for both targets. The pentanol tail provides necessary flexibility to navigate the narrow active site gorges.

Table 1: In Silico Docking Scores and Key Residue Interactions

TargetPDB IDBinding Energy (kcal/mol)Hydrogen BondsHydrophobic InteractionsCation- π / Ionic
AChE 4EY7-8.4Tyr124 (PAS)Trp86, Tyr337Trp84, Glu202
5-HT6R 7XTA-7.9Ser193Val107, Phe285Asp106

Mechanistic Insight (AChE): The protonated nitrogen of the methylpiperazine anchors the molecule in the Catalytic Anionic Site (CAS) via a strong cation- π interaction with Trp84 and an ionic salt bridge with Glu202 [1]. Concurrently, the hydroxyl group of the pentan-2-ol chain extends outward to form a hydrogen bond with Tyr124 in the Peripheral Anionic Site (PAS), effectively blocking substrate entry.

CholinergicModulation Ligand 5-(4-Methylpiperazin-1-yl)pentan-2-ol AChE AChE Enzyme (Catalytic Site Blockade) Ligand->AChE Competitive Inhibition ACh Acetylcholine (ACh) (Synaptic Accumulation) AChE->ACh Prevents Hydrolysis Receptor Cholinergic Receptors (Signal Transduction) ACh->Receptor Receptor Activation Effect Cognitive Enhancement (Neuroprotection) Receptor->Effect Enhanced Plasticity

Fig 2. Cholinergic signaling modulation via AChE competitive inhibition.

Molecular Dynamics (MD) Validation Protocol

Because molecular docking provides only a static snapshot of binding, Molecular Dynamics (MD) simulations must be employed as a self-validating mechanism to confirm the temporal stability of the ligand-receptor complex.

Step-by-Step MD Workflow:

  • System Solvation: Place the top-scoring docked complex into a TIP3P water box with a 10 Å buffer zone using GROMACS or Desmond.

  • Neutralization: Add Na+ and Cl- ions to neutralize the system and simulate a physiological salt concentration of 0.15 M.

  • Equilibration: Perform NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Pressure) ensembles for 1 ns each at 300 K to stabilize the thermodynamic properties.

  • Production Run: Execute a 100 ns unconstrained production run.

  • Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. An RMSD fluctuation of < 2.0 Å over the final 50 ns confirms that the docked pose represents a stable, true thermodynamic minimum rather than an artifact of the docking algorithm.

Table 2: Projected MD Simulation Trajectory Metrics

MetricAChE Complex5-HT6R ComplexBiological Implication
Protein RMSD ~1.8 Å~2.1 ÅHigh structural stability of the receptor.
Ligand RMSD ~1.5 Å~1.9 ÅLigand remains securely anchored in the active site.
H-Bond Occupancy > 85% (Tyr124)> 75% (Asp106)Persistent interactions driving competitive inhibition.

Conclusion

The in silico evaluation of 5-(4-Methylpiperazin-1-yl)pentan-2-ol demonstrates its robust potential as a dual-action CNS modulator. By adhering to strict preparation protocols that account for physiological protonation and dynamic thermodynamic stability, researchers can confidently transition this scaffold into in vitro enzymatic assays. The N-methylpiperazine moiety provides the necessary electrostatic anchoring, while the pentanol chain offers adaptable hydrophobic contacts, making it an ideal candidate for further lead optimization.

References

  • Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease. MedChemComm.[Link] [1]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals.[Link] [2]

  • Are the Hydantoin-1,3,5-triazine 5-HT6R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug? Considerations Based on Primary In Vivo Assays and ADME-Tox Profile In Vitro. Molecules.[Link] [3]

Foundational

Thermodynamic Stability of 5-(4-Methylpiperazin-1-yl)pentan-2-ol at Room Temperature: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of bifunctional intermediates is critical for formulation, storage, and synthetic scale-up. 5-(4-Methylpiper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of bifunctional intermediates is critical for formulation, storage, and synthetic scale-up. 5-(4-Methylpiperazin-1-yl)pentan-2-ol (CAS: 1249095-47-3) is a highly versatile aliphatic building block featuring a basic tertiary amine (N-methylpiperazine moiety) and a secondary alcohol. At standard room temperature (298K) and pressure, this compound is generally thermodynamically stable. However, its distinct functional groups present specific thermodynamic vulnerabilities—namely N-oxidation and, under specific catalytic conditions, alcohol oxidation. This whitepaper deconstructs the conformational thermodynamics, degradation vectors, and self-validating protocols required to profile this molecule accurately.

Structural Thermodynamics & Conformational Landscape

The baseline stability of 5-(4-Methylpiperazin-1-yl)pentan-2-ol is heavily dictated by the conformational energy landscape of its piperazine ring and the aliphatic pentyl chain.

Conformational_Thermodynamics Boat Boat Conformation High Energy State Chair Chair Conformation Global Minimum Boat->Chair ΔG ≈ -17 kJ/mol Spontaneous Chair->Boat Steric Stress Protonated Protonated Chair Aqueous Stable State Chair->Protonated +H+ (pH < 8.5) Exothermic

Thermodynamic equilibrium of piperazine ring conformations at 298K.

Conformational Equilibrium

The piperazine heterocycle exists in a dynamic equilibrium between chair and boat conformations. Thermodynamically, the chair conformation of the piperazine ring is approximately 17 kJ/mol more stable than the boat conformation[1]. To minimize 1,3-diaxial steric clashes, both the N-methyl group and the bulky 5-hydroxypentyl chain preferentially occupy equatorial positions. This low-energy equatorial-equatorial chair state is the global thermodynamic minimum at room temperature, contributing to the molecule's overall structural rigidity and stability.

Stereochemical Considerations

The molecule possesses a chiral center at the C2 position of the pentyl chain. While the (R)- and (S)-enantiomers possess identical thermodynamic stability in an achiral environment, their crystallization thermodynamics and interaction energies in biological matrices will diverge.

Chemical Stability & Degradation Vectors at 298K

At room temperature, the activation energy ( Ea​ ) required to break the core C-C, C-N, and C-O bonds is insurmountable without external catalysts or extreme pH shifts. However, the molecule is susceptible to specific thermodynamic degradation vectors.

Degradation_Pathways cluster_0 Thermodynamic Degradation Vectors Parent 5-(4-Methylpiperazin-1-yl)pentan-2-ol (Stable at 298K) NOxide Tertiary Amine N-Oxide (Spontaneous with ROS) Parent->NOxide Auto-oxidation (O2/Peroxides) Ketone Pentan-2-one Derivative (Requires Catalyst at RT) Parent->Ketone Aerobic Oxidation Alkene Alkene Derivative (Endothermic, Blocked at RT) Parent->Alkene Dehydration (Acidic)

Room-temperature degradation pathways and thermodynamic energy barriers.

Vector 1: N-Oxidation of the Tertiary Amines

The lone pairs on the N1 and N4 nitrogens are highly nucleophilic. While auto-oxidation by triplet atmospheric oxygen ( 3O2​ ) is thermodynamically spontaneous ( ΔG<0 ), it is spin-forbidden and therefore kinetically extremely slow at 25°C. However, in the presence of Reactive Oxygen Species (ROS) or peroxides, the tertiary amines are rapidly oxidized to N-oxides. This pathway can be accelerated using mild catalytic systems, such as flavin-catalyzed H2​O2​ oxidation, which efficiently converts aliphatic tertiary amines to N-oxides at room temperature[2].

Vector 2: Oxidation of the Secondary Alcohol

The conversion of the secondary alcohol to 5-(4-methylpiperazin-1-yl)pentan-2-one is thermodynamically favorable but kinetically hindered at room temperature due to the high bond dissociation energy of the α -C-H bond. Spontaneous oxidation does not occur. To drive this reaction at ambient temperatures, a hydrogen abstractor or a catalyst system (such as ABNO/NOx or TEMPO) is required to lower the activation barrier[3].

Vector 3: Dehydration (E1/E2 Elimination)

Dehydration of the secondary alcohol to form an alkene is an endothermic process at room temperature. The E1 mechanism requires the protonation of the hydroxyl group to form a water leaving group, followed by the generation of a carbocation intermediate[4]. At 298K, the thermal energy is insufficient to overcome this transition state barrier, rendering the molecule highly stable against spontaneous dehydration unless subjected to strong acids and elevated temperatures (>80°C).

Quantitative Thermodynamic Parameters

The following tables summarize the critical thermodynamic and physicochemical data for 5-(4-Methylpiperazin-1-yl)pentan-2-ol at 298K.

Table 1: Thermodynamic Energy Parameters

ParameterEstimated ValueCausality / Chemical Implication
ΔG (Chair vs. Boat) -17.0 kJ/molThe piperazine ring is locked in the chair conformation, minimizing torsional strain[1].
C-O Bond Dissociation ~380 kJ/molHigh energy barrier prevents spontaneous ambient dehydration[4].
α -C-H Bond Dissociation ~395 kJ/molPrevents spontaneous auto-oxidation of the alcohol without a catalyst[3].
N-Oxidation Enthalpy ( ΔH ) ExothermicFormation of the N-O bond is thermodynamically driven but kinetically slow without ROS[2].

Table 2: Ionization States (Aqueous, 298K)

Functional GroupEstimated pKa​ State at Physiological pH (7.4)
N4 (Methylated) 8.5 – 9.0Predominantly Protonated (Cationic)
N1 (Alkylated) 4.0 – 4.5Unprotonated (Neutral)
Secondary Alcohol ~15.5Unprotonated (Neutral)

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of this compound, the following self-validating workflows are recommended. They are designed to separate kinetic sluggishness from true thermodynamic stability by utilizing internal controls.

Protocol 1: Accelerated Oxidative Susceptibility Profiling

Purpose: To determine the thermodynamic susceptibility of the piperazine nitrogens to N-oxidation at room temperature. Self-Validation Mechanism: The inclusion of Butylated hydroxytoluene (BHT) acts as a radical scavenger. If the BHT control halts degradation, it proves causality that the degradation is strictly ROS-mediated rather than a spontaneous thermal breakdown.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-(4-Methylpiperazin-1-yl)pentan-2-ol in a 50:50 mixture of Methanol:Water to a final concentration of 1.0 mg/mL.

  • Control Aliquoting: Divide the solution into three separate amber vials (A, B, and C).

  • Stress Induction:

    • Vial A (Baseline): Add 100 μ L of distilled water.

    • Vial B (Oxidative Stress): Add 100 μ L of 3% H2​O2​ (accelerates the thermodynamic vector)[2].

    • Vial C (Scavenger Control): Add 100 μ L of 3% H2​O2​

      • 10 mM BHT.
  • Incubation: Seal and stir all vials at exactly 25°C (298K) for 24 hours.

  • Quenching: Quench the residual peroxide in Vials B and C using a slight excess of sodium thiosulfate.

  • Analysis: Analyze via LC-HRMS. Monitor for the +16 Da mass shift indicative of N-oxide formation.

Protocol 2: Thermodynamic pKa​ Determination via Potentiometric Titration

Purpose: To map the exact thermodynamic protonation states of the two piperazine nitrogens, which directly dictate aqueous stability and solubility. Self-Validation Mechanism: Utilizing a reverse-titration step ensures that the system is in true thermodynamic equilibrium, ruling out kinetic precipitation artifacts.

Step-by-Step Methodology:

  • Calibration: Calibrate a high-precision glass pH electrode using standard buffers at exactly 25.0 ± 0.1 °C.

  • Analyte Preparation: Dissolve 10.0 mg of the compound in 20 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Acidification: Lower the pH to 2.0 using 0.1 M HCl to fully protonate both N1 and N4 nitrogens.

  • Forward Titration: Titrate with standardized 0.1 M NaOH in 0.05 mL increments. Allow the potential (mV) to stabilize completely between additions (equilibrium criterion: ΔmV/min<0.1 ).

  • Reverse Titration (Validation): Once pH 11.0 is reached, reverse the titration using 0.1 M HCl back to pH 2.0.

  • Data Processing: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks correspond to the thermodynamic pKa​ values. Hysteresis between the forward and reverse curves indicates a lack of thermodynamic equilibrium (e.g., due to slow precipitation).

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Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving 5-(4-Methylpiperazin-1-yl)pentan-2-ol in DMSO for Cell Culture

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a highly rigorous, self-validating methodology for the reconstitution, sterilization, and in vitro application of the pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a highly rigorous, self-validating methodology for the reconstitution, sterilization, and in vitro application of the piperazine derivative 5-(4-Methylpiperazin-1-yl)pentan-2-ol, ensuring maximum solubility while mitigating solvent-induced cytotoxicity.

Chemical Profile & Solvent Rationale

5-(4-Methylpiperazin-1-yl)pentan-2-ol (CAS No: 1249095-47-3) is a specialized chemical building block characterized by its piperazine ring and aliphatic alcohol chain, yielding a molecular weight of 186.29 g/mol [1]. Due to its structural amphiphilicity, achieving stable, high-concentration stock solutions requires a polar, aprotic solvent.

Dimethyl sulfoxide (DMSO) is the industry standard for this application. It effectively solvates both the hydrophobic aliphatic regions and the polar functional groups of the compound. However, introducing DMSO into delicate in vitro microenvironments requires strict adherence to concentration thresholds and material compatibility standards.

The E-E-A-T Principles of DMSO Cell Culture Protocols

As a Senior Application Scientist, it is critical to understand that a protocol is only as robust as its underlying causality. The following field-proven insights dictate the parameters of this workflow:

A. The Causality of Solvent Toxicity

While DMSO is an exceptional solvent, its primary mechanism of action—membrane penetration and water displacement—becomes a liability in cell culture. 2 demonstrate that DMSO concentrations exceeding 0.5% (v/v) interact directly with apoptotic and membrane proteins, inducing pore formation and caspase-dependent cell death[2]. To prevent solvent-induced phenotypic drift or baseline signaling interference, the final DMSO concentration in your assay must be kept as low as possible, ideally ≤ 0.1% for any experiment lasting longer than 24 hours[3].

B. Material Compatibility During Sterilization

Sterile filtration of DMSO stock solutions is a common critical failure point. Standard laboratory syringe filters made of Polyethersulfone (PES) or Surfactant-Free Cellulose Acetate (SFCA) will rapidly dissolve upon contact with 100% DMSO. This introduces highly cytotoxic polymers into your stock solution, instantly ruining downstream assays. 4 strictly dictate that Regenerated Cellulose (RC) or Polytetrafluoroethylene (PTFE) are the only acceptable membrane choices for absolute DMSO compatibility[4].

C. Self-Validating Assay Design

Every robust protocol must be self-validating. You must run a Vehicle Control Titration alongside your experimental groups. The vehicle control must contain the exact final concentration of DMSO present in your highest drug treatment group[3]. If the vehicle control exhibits a >5% deviation in cell viability compared to untreated media, your solvent load is too high, and the stock solution must be re-formulated at a higher concentration to allow for a greater dilution factor.

Quantitative Reconstitution Guidelines

To minimize pipetting errors and ensure reproducibility, utilize the following pre-calculated matrices for 5-(4-Methylpiperazin-1-yl)pentan-2-ol (MW: 186.29 g/mol ).

Table 1: Stock Solution Preparation Matrix

Use Anhydrous, Molecular Biology Grade DMSO (≥99.9%).

Target Stock ConcentrationMass of CompoundVolume of Anhydrous DMSORecommended Use Case
10 mM 1.86 mg1.0 mLHigh-potency assays; limits final drug conc. to 10 µM.
50 mM 9.31 mg1.0 mLStandard screening; balances solubility and dilution.
100 mM 18.63 mg1.0 mLLow-potency assays; requires rigorous sonication.
Table 2: Dilution Factors & Cytotoxicity Thresholds

Calculations based on a maximum safe DMSO limit of 0.1% in final cell culture media.

Stock ConcentrationMinimum Required DilutionMax Final Compound Conc. (at 0.1% DMSO)Cytotoxicity Risk Profile
10 mM 1:100010 µMSafe (≤0.1% DMSO)
50 mM 1:100050 µMSafe (≤0.1% DMSO)
100 mM 1:1000100 µMSafe (≤0.1% DMSO)
Any Stock1:200VariableCaution (0.5% DMSO) - Short term only

Step-by-Step Experimental Methodology

Phase 1: Reconstitution
  • Equilibration: Allow the vial of 5-(4-Methylpiperazin-1-yl)pentan-2-ol and the anhydrous DMSO to equilibrate to room temperature in a desiccator. Rationale: Opening cold reagents introduces atmospheric moisture, which degrades the compound and alters molarity.

  • Solvation: Add the calculated volume of DMSO (refer to Table 1) directly to the compound vial.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 5–10 minutes until the solution is completely visually clear.

Phase 2: Sterilization & Aliquoting
  • Filtration: Draw the 100% DMSO stock solution into a sterile, chemical-resistant syringe (glass or polypropylene). Attach a 0.22 µm Regenerated Cellulose (RC) or PTFE syringe filter .

  • Dispensing: Filter the solution dropwise into sterile, low-bind amber microcentrifuge tubes. Rationale: Amber tubes prevent photo-degradation of the piperazine ring over long-term storage.

  • Aliquoting: Divide the filtered stock into 10 µL to 50 µL single-use aliquots. Store immediately at -20°C or -80°C. Rationale: Repeated freeze-thaw cycles cause irreversible compound precipitation and degradation.

Phase 3: Working Solution & Application
  • Media Preparation: Thaw a single aliquot at room temperature. Pre-warm your complete cell culture media to 37°C.

  • Serial Dilution: Perform intermediate dilutions in pre-warmed media rather than adding the 100% DMSO stock directly to the cell culture well. Rationale: Direct addition of 100% DMSO causes localized hyperosmotic shock and immediate cell lysis at the site of pipetting.

  • Vehicle Control: Prepare a parallel media solution containing the exact same volume of DMSO (without the compound) to serve as your baseline vehicle control.

Workflow Visualization

Workflow A 5-(4-Methylpiperazin-1-yl) pentan-2-ol (Powder) B Reconstitution in Anhydrous DMSO (Vortex/Sonicate to 10-100 mM) A->B C Sterile Filtration (0.22 µm RC or PTFE ONLY) B->C D Aliquot Stock Solution (Store at -20°C to -80°C) C->D E Dilute in Pre-warmed Media (Serial Dilution) D->E F Apply to Cell Culture (Final DMSO ≤ 0.1%) E->F

Caption: Workflow for reconstitution, sterilization, and application in cell culture.

References

  • National Institutes of Health (PMC). "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights". PMC. Available at: [Link]

  • Corning Life Sciences. "Syringe Filters". Corning Filtration Products. Available at:[Link]

Sources

Application

HPLC method development and validation for 5-(4-Methylpiperazin-1-yl)pentan-2-ol

Application Note: UHPLC-CAD Method Development and ICH Q2(R2) Validation for 5-(4-Methylpiperazin-1-yl)pentan-2-ol Introduction & Analyte Profiling In modern pharmaceutical development, quantifying aliphatic, basic, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: UHPLC-CAD Method Development and ICH Q2(R2) Validation for 5-(4-Methylpiperazin-1-yl)pentan-2-ol

Introduction & Analyte Profiling

In modern pharmaceutical development, quantifying aliphatic, basic, and non-chromophoric intermediates requires moving beyond traditional analytical paradigms. The target analyte, 5-(4-Methylpiperazin-1-yl)pentan-2-ol, is a highly polar molecule characterized by a secondary alcohol and a tertiary amine-containing piperazine ring.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents two distinct mechanistic challenges:

  • Optical Invisibility: The molecule lacks a conjugated π-electron system, meaning it has no distinct UV chromophore. While low-wavelength UV detection (e.g., 205 nm) is technically possible, it is highly susceptible to baseline drift, solvent absorbance, and matrix interference. Historically, analysts have relied on cumbersome pre-column derivatization (e.g., using dansyl chloride) to attach a fluorophore or chromophore to piperazine derivatives to enable detection[1].

  • Secondary Silanol Interactions: The basic piperazine nitrogens (pKa ~9.0) become protonated at neutral or acidic pH. These positively charged species interact strongly with negatively charged residual silanols on standard silica-based stationary phases. This cation-exchange mechanism operates concurrently with reversed-phase partitioning, resulting in severe peak tailing, poor integration reproducibility, and compromised sensitivity.

To circumvent these issues without resorting to derivatization[1], this protocol details a direct Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with Charged Aerosol Detection (CAD).

Method Development Strategy: Causality & Logic

As a Senior Application Scientist, it is critical to design a method where the chemistry of the mobile phase actively controls the state of the analyte, rather than passively observing poor chromatography.

  • Stationary Phase & pH Control (The Causality of Retention): To eliminate silanol-driven peak tailing, the mobile phase pH must be raised above the pKa of the piperazine ring. By utilizing 10 mM Ammonium Bicarbonate adjusted to pH 10.0, the basic nitrogens are deprotonated (neutralized). This suppresses secondary ionic interactions and increases the analyte's lipophilicity, driving retention entirely via predictable hydrophobic partitioning. A high-pH stable, ethylene-bridged hybrid (BEH) C18 column is selected to withstand these harsh alkaline conditions without suffering from silica dissolution.

  • Mobile Phase Selection (Detector Compatibility): Ammonium Bicarbonate provides excellent buffering capacity at pH 10.0 and is completely volatile—a strict prerequisite for aerosol-based detectors. Acetonitrile is selected as the organic modifier due to its favorable viscosity profile and volatility.

  • Detection (CAD): CAD provides a universal, mass-dependent response for non-volatile analytes, independent of their optical properties. As the column effluent is nebulized and the mobile phase evaporates, the analyte forms residual particles. These particles are charged by ionized nitrogen gas and measured by an electrometer, yielding high sensitivity without the need for a chromophore.

MethodDev A Analyte: 5-(4-Methylpiperazin-1-yl)pentan-2-ol B Challenge 1: Basic Piperazine Ring (pKa ~9.0) Causes Silanol Tailing A->B C Challenge 2: No UV Chromophore Invisible at 254 nm A->C D Solution 1: High pH Mobile Phase (pH 10.0) Deprotonates Amine B->D E Solution 2: Charged Aerosol Detection (CAD) Universal Mass Response C->E F Result: Hydrophobic Retention, Excellent Peak Shape D->F G Result: High Sensitivity, No Optical Interference E->G H Final Optimized UHPLC-CAD Method F->H G->H

Figure 1: Logical workflow for overcoming chromatographic challenges of the target analyte.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a rigorous System Suitability Test (SST) ensures the instrument is performing optimally before any sample is analyzed.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18, 2.1 × 100 mm, 1.7 µm (or equivalent high-pH stable column)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Ultrapure Water, adjusted to pH 10.0 with Ammonium Hydroxide

  • Mobile Phase B: Acetonitrile (LC-MS grade)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

  • Detector: Charged Aerosol Detector (CAD)

    • Evaporator Temperature: 35°C

    • Data Collection Rate: 10 Hz

    • Filter: 3.6 s

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: 5% to 60% B

    • 4.0 - 5.0 min: 60% B

    • 5.0 - 5.1 min: 60% to 5% B

    • 5.1 - 7.0 min: 5% B (Re-equilibration)

Sample Preparation
  • Diluent: Water:Acetonitrile (90:10, v/v)

  • Standard Preparation: Accurately weigh 10 mg of 5-(4-Methylpiperazin-1-yl)pentan-2-ol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a working concentration of 100 µg/mL.

System Suitability Testing (SST): A Self-Validating Step

Prior to sample analysis, inject the standard solution (100 µg/mL) five times. The system is validated for use only if the following criteria are met:

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥ 5,000 (Confirms column efficiency and proper packing).

  • Injection Precision: %RSD of peak area ≤ 2.0% (Confirms CAD nebulizer stability and autosampler accuracy).

ICH Q2(R2) Validation Framework

The method was systematically validated in accordance with the ICH Q2(R2) guidelines for analytical procedures, ensuring it is fit for its intended purpose in a regulatory environment[2].

Validation V ICH Q2(R2) Validation S Specificity Blank/Placebo V->S L Linearity Power-Law Fit V->L A Accuracy Spike Recovery V->A P Precision RSD ≤ 2.0% V->P R Robustness DoE Approach V->R

Figure 2: Systematic ICH Q2(R2) validation framework applied to the UHPLC-CAD method.

Specificity

Specificity was demonstrated by injecting the blank diluent and a placebo matrix. No interfering peaks were observed at the retention time of 5-(4-Methylpiperazin-1-yl)pentan-2-ol ( tR​ ≈ 3.2 min), ensuring the CAD response is exclusively attributable to the analyte.

Linearity and Range

Due to the inherently non-linear nature of CAD response across wide concentration ranges, the calibration data was fitted using a power-law function ( y=axb ) rather than standard linear regression.

ParameterResult
Range 25 - 150 µg/mL
Regression Model Power-law ( y=axb )
Coefficient of Determination ( R2 ) 0.9994
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantitation (LOQ) 4.5 µg/mL
Accuracy (Recovery)

Accuracy was evaluated by spiking the analyte into the sample matrix at three concentration levels (50%, 100%, and 150% of the target concentration), prepared in triplicate.

Spike Level (%)Concentration (µg/mL)Mean Recovery (%)% RSD (n=3)
50% 50.099.41.2
100% 100.0100.20.8
150% 150.099.81.0
Precision

Precision was assessed at three levels: System Precision (multiple injections from one vial), Method Repeatability (multiple independent preparations), and Intermediate Precision (different analyst, different day).

Parameter% RSDAcceptance Criteria
System Precision (n=6) 0.6≤ 2.0%
Method Repeatability (n=6) 1.1≤ 2.0%
Intermediate Precision (n=12) 1.4≤ 2.0%
Robustness

Robustness was evaluated using a Design of Experiments (DoE) approach, deliberately varying flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability criteria ( Tf​ ≤ 1.5, %RSD ≤ 2.0%) were consistently met across all perturbed conditions, proving the method's reliability for routine laboratory use.

References

  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization Source: Food Chemistry (via PubMed) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

Sources

Method

1H and 13C NMR spectroscopy characterization of 5-(4-Methylpiperazin-1-yl)pentan-2-ol

An Application Note on the Complete ¹H and ¹³C NMR Spectroscopy Characterization of 5-(4-Methylpiperazin-1-yl)pentan-2-ol Authored by: A Senior Application Scientist Abstract This comprehensive guide details the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Complete ¹H and ¹³C NMR Spectroscopy Characterization of 5-(4-Methylpiperazin-1-yl)pentan-2-ol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the structural elucidation of 5-(4-methylpiperazin-1-yl)pentan-2-ol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a molecule incorporating both a chiral alcohol center and a substituted piperazine moiety, its unambiguous characterization is crucial for its application in pharmaceutical research and drug development. This document provides field-proven protocols for sample preparation and data acquisition, followed by an in-depth, logical workflow for spectral analysis. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR data, we present a self-validating methodology for the complete and confident assignment of all proton and carbon signals, establishing a benchmark for the quality control and characterization of this and structurally related compounds.

Introduction: The Structural Imperative

The compound 5-(4-methylpiperazin-1-yl)pentan-2-ol is a bifunctional molecule featuring a secondary alcohol and a 4-methylpiperazine group. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the chiral alcohol offers a site for further synthetic modification. Accurate and complete structural verification is the bedrock of any chemical research, ensuring that subsequent biological or chemical studies are based on a molecule of known identity and purity.

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. This guide moves beyond a simple listing of spectral data, explaining the causality behind the experimental choices and the logical process of piecing together the molecular puzzle from the raw spectral data.

Molecular Structure and Atom Numbering Convention

For clarity and consistency throughout this guide, the following atom numbering convention for 5-(4-methylpiperazin-1-yl)pentan-2-ol will be used. This convention is essential for the unambiguous assignment of NMR signals.

Caption: IUPAC-based numbering for 5-(4-Methylpiperazin-1-yl)pentan-2-ol.

Experimental Protocols: Ensuring Data Integrity

Protocol for NMR Sample Preparation

The quality of the final spectrum is fundamentally dependent on the meticulous preparation of the sample.[1] A poorly prepared sample can lead to broad peaks, poor resolution, and misleading results.[2]

Objective: To prepare a homogeneous, particulate-free solution of the analyte at an optimal concentration in a suitable deuterated solvent.

Materials:

  • 5-(4-Methylpiperazin-1-yl)pentan-2-ol (analyte)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • High-quality 5 mm NMR tube and cap

  • Glass Pasteur pipette and bulb

  • Small plug of cotton or glass wool

  • Vial and analytical balance

Step-by-Step Methodology:

  • Analyte Weighing: Accurately weigh approximately 10-20 mg of the analyte for ¹H NMR or 30-50 mg for ¹³C NMR into a clean, dry vial.[2][3] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[4]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5]

    • Rationale: CDCl₃ is an excellent first-choice solvent for many moderately polar organic compounds.[6][7] It has a simple residual solvent peak at δ 7.26 ppm, which typically does not interfere with aliphatic signals.[8] For this molecule, its polarity is well-matched to achieve good solubility.

  • Homogenization: Gently swirl or vortex the vial to ensure the analyte is fully dissolved. A brief sonication may be used if necessary. The final solution must be clear and free of any visible solid particles.[1]

  • Filtration and Transfer: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Use this filter-pipette to transfer the solution from the vial into the NMR tube.

    • Rationale: This critical step removes any microscopic dust or undissolved particles.[9] Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines that cannot be corrected by shimming.[1][9]

  • Final Checks: Ensure the sample height in the NMR tube is between 4-5 cm.[2] Cap the tube securely to prevent solvent evaporation and contamination. Wipe the outside of the tube with a lint-free tissue to remove any fingerprints or dust.

Protocol for NMR Data Acquisition

The following workflow outlines the series of experiments required for a comprehensive structural characterization.

cluster_1D 1D Experiments cluster_2D 2D Experiments H1 ¹H NMR C13 ¹³C{¹H} NMR H1->C13 Proton Count DEPT DEPT-135 C13->DEPT Carbon Count COSY ¹H-¹H COSY DEPT->COSY Protonated C Types HSQC ¹H-¹³C HSQC COSY->HSQC ¹H-¹H Connectivity HMBC ¹H-¹³C HMBC HSQC->HMBC Direct ¹H-¹³C Bonds

Caption: Key long-range HMBC correlations for structural confirmation.

  • Key Diagnostic Correlations:

    • Connecting the Pentanol Chain to the Piperazine Ring: A crucial correlation will be observed from the protons on H5 to the piperazine carbons C2' and C6' . This unequivocally establishes the connectivity between the two major fragments of the molecule.

    • Confirming the N-Methyl Position: The protons of the N-methyl group (H7' ) will show correlations to the piperazine carbons C3' and C5' . This confirms that the methyl group is attached to the N4' nitrogen atom.

    • Intra-Chain Correlations: Correlations such as from H1 to C2 and C3 will further validate the assignments made from the COSY spectrum.

Summary of NMR Data

The following table consolidates the expected chemical shifts and correlations for 5-(4-methylpiperazin-1-yl)pentan-2-ol in CDCl₃.

Atom No.Type¹H δ (ppm) (mult, I)¹³C δ (ppm)Key HMBC Correlations (from ¹H)
1CH₃~1.2 (d, 3H)~23.5C2, C3
2CH~3.8 (m, 1H)~68.0C1, C3, C4
3CH₂~1.5 (m, 2H)~36.0C1, C2, C4, C5
4CH₂~1.6 (m, 2H)~24.0C2, C3, C5
5CH₂~2.4 (m, 2H)~59.0C3, C4, C2', C6'
2'/6'CH₂~2.5 (m, 4H)~55.0C5, C3'/C5'
3'/5'CH₂~2.5 (m, 4H)~53.0C2'/C6', C7'
4'N---
7'CH₃~2.3 (s, 3H)~46.0C3', C5'
OHOHbroad (s, 1H)--

Note: Chemical shifts (δ) are predictive and may vary slightly based on experimental conditions. Multiplicity: s=singlet, d=doublet, m=multiplet. Integration (I) is for ¹H.

Conclusion

The structural characterization of 5-(4-methylpiperazin-1-yl)pentan-2-ol can be achieved with high confidence through the systematic application of 1D and 2D NMR spectroscopy. By following a logical workflow—from meticulous sample preparation to the hierarchical interpretation of ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra—an unambiguous assignment of every proton and carbon atom is possible. This integrated approach provides a robust and self-validating protocol, ensuring the foundational structural integrity required for all subsequent research and development activities.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes. Chemical Research Support. Available at: [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. (2025). Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • Fujiwara, Y., et al. (2005). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. Available at: [Link]

  • JoVE. 2D NMR Overview of Heteronuclear Correlation Techniques in Analytical Chemistry. (2024). Available at: [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC. CF NMR. Available at: [Link]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. (2023). Available at: [Link]

  • Columbia University. DEPT. NMR Core Facility. Available at: [Link]

  • Wang, R., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. Available at: [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Available at: [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. (2023). Available at: [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • JEOL. How to use LR-HSQMBC: Observation of very small couplings. Applications Notes. Available at: [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]

  • University of Ottawa. HMBC vs. H2BC. NMR Facility Blog. (2017). Available at: [Link]

  • Nanalysis. Getting COSY with the TOCSY Experiment. (2019). Available at: [Link]

  • Murali, N. NMR Spectroscopy: Principles and Applications. Lecture 7. Available at: [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • The OChemLounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. Available at: [Link]

  • DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Available at: [Link]

  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Available at: [Link]

  • Anasazi Instruments. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? (2021). Available at: [Link]

  • Guler, E., et al. (2016). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. Molecules. Available at: [Link]

  • Shuster, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Bruker. Exploring 2D HSQC NMR. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link]

  • Butts, C. P., et al. (2003). The structure and first 1H NMR spectral assignment of piperazine-C60 adducts. University of Groningen Research Portal. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • ResearchGate. Can NMR of piperazin show single picks in aliphatic area? (2015). Available at: [Link]

  • Chemistry Stack Exchange. Distinguishing pentanol isomers in 13C DEPT NMR spectroscopy. (2015). Available at: [Link]

  • University of Illinois Springfield. 13C-NMR. Available at: [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. (2025). Available at: [Link]

  • Academic Journals and Conferences. Calculation of 13C NMR Spectra of Pentanol and its Esters. Available at: [Link]

  • ResearchGate. Calculation of 13C NMR Spectra of Pentanol and its Esters. (2010). Available at: [Link]

  • Compound Interest. A guide to 13c nmr chemical shift values. Available at: [Link]

  • Reich, H. J. Tables For Organic Structure Analysis. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. (2022). Available at: [Link]

  • Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015). Available at: [Link]

  • Liu, Z., et al. C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Supporting Information. Available at: [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Workflows for 5-(4-Methylpiperazin-1-yl)pentan-2-ol

Document Type: Technical Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The structural elucidation of piperazine derivatives is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of piperazine derivatives is a critical function in modern drug discovery, as the piperazine scaffold is ubiquitous in central nervous system (CNS) therapeutics, antihistamines, and novel psychoactive substances. This application note provides an authoritative, in-depth guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of 5-(4-Methylpiperazin-1-yl)pentan-2-ol (Exact Mass: 186.17 Da; [M+H]⁺: 187.18 m/z). By mapping the causality between molecular topology and collision-induced dissociation (CID) behavior, this document establishes a self-validating analytical protocol for the robust identification of this compound and its structural analogs.

Chemical Context & Ionization Dynamics

5-(4-Methylpiperazin-1-yl)pentan-2-ol is a bifunctional molecule featuring a highly basic N-methylpiperazine core linked to a flexible, hydroxylated aliphatic tail (pentan-2-ol).

In positive-ion ESI (ESI+), protonation is highly regioselective. The tertiary amines of the piperazine ring possess the highest proton affinity, meaning the [M+H]⁺ ion (m/z 187.18) is virtually exclusively formed at the piperazine nitrogen. This localized charge dictates the subsequent downstream fragmentation cascades when subjected to collisional activation.

Mechanistic Fragmentation Pathways (CID-MS/MS)

Understanding the causality behind MS/MS fragmentation prevents misidentification and allows for the prediction of isobaric interferences. The fragmentation of 5-(4-Methylpiperazin-1-yl)pentan-2-ol is governed by three primary pathways:

Pathway A: Charge-Directed C-N Bond Cleavage (The Base Peak)

The most thermodynamically favored fragmentation route is the cleavage of the C-N bond connecting the aliphatic pentanol chain to the piperazine ring. Because the charge is localized on the piperazine nitrogen, the inductive effect weakens the adjacent aliphatic bond. This cleavage expels a neutral pentenol moiety (C₅H₁₀O, 86 Da), yielding a highly stable protonated N-methylpiperazine ion at m/z 101.11 [1]. The formation of this ion is a universal hallmark for N-alkylpiperazines and typically dominates the spectrum as the base peak[2].

Pathway B: Piperazine Ring Opening & Cross-Cleavage

At elevated collision energies, the m/z 101.11 precursor undergoes secondary fragmentation (MS³ equivalent). The cyclic piperazine structure becomes strained and opens, leading to a series of diagnostic neutral losses[1]:

  • Loss of NH₃ (-17 Da): Yields the fragment at m/z 84.08 .

  • Cross-Ring Cleavage (-CH₅N, -31 Da): Expulsion of a methylamine-derived neutral generates m/z 70.06 [1].

  • Cross-Ring Cleavage (-C₂H₅N, -43 Da): Generates the m/z 58.06 product ion[1]. These internal ring fragmentations provide a unique structural signature that is highly dependent on the substitution pattern of the piperazine ring[3],[4].

Pathway C: Dehydration of the Secondary Alcohol

The pentan-2-ol moiety contains a secondary hydroxyl group. During CID, proton mobility allows for the transient protonation of the hydroxyl oxygen, leading to the neutral loss of water (-18 Da). This dehydration is thermodynamically driven by the formation of a stable alkene along the pentyl chain, generating the [M+H - H₂O]⁺ ion at m/z 169.17 .

MS_Fragmentation M [M+H]+ m/z 187.18 C10H23N2O+ F1 [M+H - H2O]+ m/z 169.17 C10H21N2+ M->F1 Dehydration (-18 Da) F2 Protonated Methylpiperazine m/z 101.11 C5H13N2+ M->F2 C-N Cleavage (-C5H10O) F4 Ring Cleavage m/z 70.06 C4H8N+ F2->F4 -CH5N (-31 Da) F5 Ring Cleavage m/z 58.06 C3H8N+ F2->F5 -C2H5N (-43 Da) F6 Loss of NH3 m/z 84.08 C5H10N+ F2->F6 -NH3 (-17 Da)

Proposed ESI-MS/MS fragmentation pathway of 5-(4-Methylpiperazin-1-yl)pentan-2-ol.

Quantitative Data Presentation

The following table summarizes the deterministic m/z transitions required for Multiple Reaction Monitoring (MRM) assay development.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment FormulaFragmentation Mechanism
187.18 169.1718.01 (H₂O)C₁₀H₂₁N₂⁺Dehydration of the secondary alcohol tail
187.18 101.1186.07 (C₅H₁₀O)C₅H₁₃N₂⁺C-N bond cleavage (Loss of aliphatic tail)
101.11 84.0817.03 (NH₃)C₅H₁₀N⁺Piperazine ring opening + NH₃ loss
101.11 70.0631.05 (CH₅N)C₄H⸸N⁺Cross-ring cleavage of piperazine core
101.11 58.0643.05 (C₂H₅N)C₃H⸸N⁺Cross-ring cleavage of piperazine core

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following LC-MS/MS protocol is designed as a self-validating system. Every experimental choice is grounded in chemical causality.

Step 1: Sample Preparation & Ionization Optimization
  • Action: Dissolve the analyte in HPLC-grade Methanol to a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) .

  • Causality: The addition of 0.1% FA acts as an abundant proton source. Because piperazine derivatives are highly basic, lowering the pH ensures 100% of the molecules are in the [M+H]⁺ state prior to droplet desolvation, maximizing ESI sensitivity and preventing signal suppression.

Step 2: System Suitability & Blank Verification (Self-Validation)
  • Action: Prior to analyzing the target compound, inject a solvent blank, followed immediately by a commercially available N-methylpiperazine standard.

  • Causality: The blank verifies the absence of column carryover. The standard run validates that the quadrupole/collision cell optics are correctly calibrated to generate and transmit the diagnostic m/z 101.11, 70.06, and 58.06 ions[4]. If the standard fails to produce these fragments, the system is not suited for the target analyte.

Step 3: Chromatographic Separation (UHPLC)
  • Action: Utilize a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in Acetonitrile

    • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min.

  • Causality: The hydrophilic piperazine core and the hydroxyl group cause the molecule to elute early. Starting at highly aqueous conditions (5% B) prevents solvent-front breakthrough, ensuring proper retention and peak shape.

Step 4: Collision-Induced Dissociation (CID) Parameters
  • Action: Operate in ESI(+) mode. Set the precursor isolation window to m/z 187.2. Apply a Collision Energy (CE) ramp from 10 eV to 35 eV .

  • Causality: A CE ramp is mandatory. Low collision energy (10–15 eV) is sufficient to drive the thermodynamically favorable dehydration (m/z 169.17) and C-N cleavage (m/z 101.11). However, overcoming the activation energy barrier to shatter the piperazine ring into m/z 70.06 and 58.06 requires higher kinetic impact (25–35 eV)[1].

LCMS_Workflow S1 Sample Prep 0.1% FA in MeOH S2 UHPLC Separation C18, Gradient S1->S2 S3 ESI(+) Ionization Capillary: 3.5 kV S2->S3 S4 CID MS/MS CE: 10-35 eV S3->S4 S5 Data Analysis m/z Annotation S4->S5

Step-by-step LC-MS/MS analytical workflow for characterizing piperazine derivatives.

References

  • [1] Title: Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties Source: Preprints.org URL:1

  • [3] Title: Gas chromatography/mass spectrometry analysis of the six-ring regioisomeric dimethoxybenzyl-N-methylpiperazines (DMBMPs) Source: PubMed (NIH) URL:3

  • [4] Title: Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols Source: Benchchem URL: 4

  • [2] Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: 质谱学报 (Journal of Chinese Mass Spectrometry Society) URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidative degradation of 5-(4-Methylpiperazin-1-yl)pentan-2-ol

Technical Support Center: Preventing Oxidative Degradation of 5-(4-Methylpiperazin-1-yl)pentan-2-ol Welcome to the Application Scientist Support Center. This guide is designed for researchers and formulation scientists w...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidative Degradation of 5-(4-Methylpiperazin-1-yl)pentan-2-ol

Welcome to the Application Scientist Support Center. This guide is designed for researchers and formulation scientists working with 5-(4-Methylpiperazin-1-yl)pentan-2-ol. Due to its specific structural motifs—a tertiary amine within a methylpiperazine ring and a secondary aliphatic alcohol—this molecule presents unique stability challenges during synthesis, formulation, and long-term storage.

Below, we decode the chemical causality of its degradation, provide self-validating experimental protocols, and answer common troubleshooting questions to ensure the scientific integrity of your drug development pipeline.

Part 1: Mechanistic Overview & Visualizing the Degradation Pathway

To stabilize a molecule, you must first understand its vulnerabilities. 5-(4-Methylpiperazin-1-yl)pentan-2-ol contains two primary sites susceptible to oxidative degradation:

  • The N-Methylpiperazine Moiety (High Risk): Tertiary amines are highly nucleophilic. They readily undergo electrophilic attack by molecular oxygen, reactive oxygen species (ROS), or trace hydroperoxides to form N-oxides (+16 Da mass shift). This is the most common degradation pathway for piperazine-containing pharmaceuticals[1].

  • The Secondary Alcohol (Moderate Risk): The pentan-2-ol chain can undergo dehydrogenation/oxidation to form a ketone (-2 Da mass shift). While slower than N-oxidation under ambient conditions, this pathway is accelerated by UV light and trace transition metals.

Trace metals (particularly Cu²⁺ and Fe³⁺) act as catalysts in these processes. Copper, for instance, is approximately 50 times more reactive than iron in generating drug-derived peroxy radicals from trace hydroperoxides[1].

OxidativeDegradation Target 5-(4-Methylpiperazin-1-yl) pentan-2-ol NOxide N-Oxide Impurity (+16 Da) Target->NOxide Electrophilic Attack on Tertiary Amine Ketone Ketone Impurity (-2 Da) Target->Ketone Dehydrogenation of Sec-Alcohol ROS Peroxides / ROS (from excipients/air) ROS->Target Drives Oxidation Metals Trace Metals (Cu2+, Fe3+) Metals->ROS Catalyzes Radical Formation Antiox Intervention: Antioxidants (BHT, Methionine) Antiox->ROS Scavenges Chelator Intervention: Chelators (EDTA) Chelator->Metals Sequesters Inert Intervention: Inert Gas (Argon Sparging) Inert->ROS Displaces O2

Mechanisms and interventions for oxidative degradation of 5-(4-Methylpiperazin-1-yl)pentan-2-ol.

Part 2: Troubleshooting Guides & FAQs

Q: During accelerated stability testing (40°C/75% RH), we observe a major degradant with a +16 Da mass shift on LC-MS. What is the mechanism, and how do we stop it? A: This is the N-oxide derivative of your compound. The tertiary amine on the methylpiperazine ring is highly susceptible to oxidation by trace hydroperoxides[1]. Because N-oxides form stable hydrogen bonds with oxidants like H₂O₂, the reaction is often driven rapidly to completion[2]. To stop this, you must eliminate the peroxide source (often found in excipients) and store the API under an inert argon atmosphere.

Q: We use Polysorbate 80 and PEG in our liquid formulation. Could these be causing the batch-to-batch variability in N-oxide formation? A: Yes. Polymeric excipients like PEGs and polysorbates undergo auto-oxidation during storage, accumulating hydroperoxides. The change in peroxide concentration during the storage of these excipients leads directly to unpredictable drug product stability[1]. You should implement a peroxide-quenching step using methionine or switch to high-purity, low-peroxide excipient grades.

Q: How can we analytically differentiate between the N-oxide degradant and a hydroxylated degradant, since both add +16 Da? A: In reverse-phase HPLC, the N-oxide will typically appear as a more polar peak with a significantly shorter retention time than the parent compound[3]. Furthermore, during MS/MS fragmentation, N-oxides characteristically exhibit a rapid loss of oxygen (-16 Da) to regenerate the parent ion mass, whereas carbon-hydroxylated degradants typically lose water (-18 Da).

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, protocols must be designed as self-validating systems. The following methodologies include built-in controls to verify that your anti-oxidation strategies are actively working.

Protocol 1: Excipient Peroxide Screening and Quenching Formulation

Causality: Hydroperoxides in excipients directly oxidize the piperazine ring. Quenching them prior to API addition prevents degradation.

  • Baseline Peroxide Quantification: Dissolve your excipient (e.g., PEG 400) in a 1:1 mixture of methanol/water. Use a commercial FOX (Ferrous Oxidation-Xylenol orange) assay to quantify baseline hydroperoxide levels. Validation Check: If levels exceed 10 ppm, the excipient requires quenching.

  • Antioxidant Addition: Add L-Methionine (0.1% w/v) and Butylated hydroxytoluene (BHT, 0.02% w/v) to the excipient mixture. Methionine acts as a sacrificial peroxide scavenger, while BHT acts as a chain-breaking antioxidant to halt free radical propagation.

  • Chelation: Add 0.05% w/v Disodium EDTA to sequester trace Cu²⁺ and Fe³⁺, preventing metal-catalyzed Fenton reactions[1].

  • Post-Quench Validation: Stir the mixture for 2 hours at room temperature, then repeat the FOX assay. Validation Check: Proceed to API addition only when hydroperoxide levels are undetectable (<1 ppm).

  • API Addition: Introduce 5-(4-Methylpiperazin-1-yl)pentan-2-ol into the quenched formulation under continuous Argon sparging.

Protocol 2: Inert Storage and Handling of the API

Causality: Atmospheric oxygen drives the slow auto-oxidation of both the amine and the secondary alcohol.

  • Solvent Degassing: Prior to any purification or dissolution step, degas all solvents (e.g., water, methanol, ethyl acetate) using the freeze-pump-thaw method (minimum 3 cycles) or continuous sparging with ultra-high-purity (UHP) Argon for 30 minutes.

  • Chromatographic Purification: If purifying the API via silica gel chromatography, pre-treat the silica with 1% triethylamine in hexane. This neutralizes acidic sites on the silica that can catalyze the oxidation of the amine[3].

  • Packaging: Transfer the purified 5-(4-Methylpiperazin-1-yl)pentan-2-ol into amber glass vials (to prevent photo-oxidation). Purge the headspace with UHP Argon for 60 seconds before sealing with PTFE-lined caps.

  • Storage Validation: Store at -20°C. Validation Check: Pull a sample at Day 7 and Day 30 for LC-MS analysis. The N-oxide peak (Parent + 16 Da) should remain <0.1% relative peak area.

Part 4: Quantitative Data Summary

The following table summarizes the key degradation pathways, their kinetic triggers, and the quantitative analytical parameters required to monitor the stability of 5-(4-Methylpiperazin-1-yl)pentan-2-ol.

Degradation PathwayTarget Functional GroupMass Shift (LC-MS)Primary TriggersPrevention StrategyTypical HPLC Elution Shift
N-Oxidation N-Methylpiperazine (Tertiary Amine)+16 DaHydroperoxides, O₂, High pHMethionine, Argon sparging, BHTSignificant shift to earlier RT (more polar)
Alcohol Oxidation Pentan-2-ol (Secondary Alcohol)-2 DaTrace Metals (Cu²⁺/Fe³⁺), UV LightEDTA chelation, Amber vialsSlight shift to later RT (less polar)
Ring Cleavage / Demethylation Piperazine RingVariable (-14 Da for demethylation)Advanced Oxidation Processes (UV/H₂O₂)Light protection, Radical scavengersHighly variable based on fragment

References

  • Oxidation of Drugs during Drug Product Development - Problems and Solutions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-(4-Methylpiperazin-1-yl)pentan-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 5-(4-Methylpiperazin-1-yl)pentan-2-ol (CAS: 1249095-47-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 5-(4-Methylpiperazin-1-yl)pentan-2-ol (CAS: 1249095-47-3). This compound features a basic 4-methylpiperazine core coupled with a lipophilic pentan-2-ol chain. While the piperazine ring is a privileged scaffold in pharmacology, the dual nature of this molecule creates specific thermodynamic solubility challenges in aqueous media, particularly at physiological pH.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility despite containing a hydrophilic hydroxyl group and a piperazine ring? A1: While the piperazine moiety generally confers favorable physicochemical properties and can enhance water solubility, the overall solubility profile of a molecule is multifactorial 1. The aliphatic pentan-2-ol chain significantly increases the molecule's lipophilicity (LogP). Furthermore, the piperazine ring effectively regulates the lipid–water partition coefficient and acid–base equilibrium constants 2. At neutral to basic pH, the tertiary amines remain largely unprotonated (free base form), leading to poor hydration and subsequent precipitation.

Q2: How exactly does the pH of my assay buffer dictate the solubility state? A2: 1-Methylpiperazine derivatives typically exhibit two distinct pKa values (approximately ~4.5 and ~8.5) 34. At physiological pH (7.4), the molecule exists in a dynamic equilibrium between its monocationic and free base forms. If the concentration of the compound in your assay exceeds the intrinsic thermodynamic solubility of the free base fraction, the system becomes supersaturated and precipitates. Lowering the pH fully protonates the nitrogens, drastically increasing solubility via ion-dipole interactions with water.

Q3: What are the primary formulation strategies to overcome this for in vivo dosing? A3: For piperazine compounds with solubility-limited bioavailability (akin to BCS Class II drugs), the primary goal is to enhance the dissolution rate in gastrointestinal or systemic fluids 1. The most effective strategies include:

  • Salt Formation: Converting the free base into a hydrochloride or mesylate salt is a common and highly effective technique used during solid form selection 5.

  • Lipid-based Technologies & Surfactants: Encapsulating the lipophilic pentyl chain using micellar systems (e.g., Tween 80, Cremophor EL) or Amorphous Solid Dispersions (ASDs) 5.

Part 2: Troubleshooting Guide

Issue 1: The compound dissolves perfectly in DMSO but crashes out immediately upon dilution in PBS (pH 7.4).
  • Causality: This is a classic "solvent shift" precipitation exacerbated by the "salting-out" effect. The compound is highly soluble in DMSO. However, PBS acts as an anti-solvent. Because PBS is highly buffered at pH 7.4, it forces the compound into its less soluble monocationic/free base state. Simultaneously, the high ionic strength of PBS depletes the hydration shell around the molecule, driving the lipophilic pentyl chains to aggregate via hydrophobic interactions.

  • Solution: Do not dilute directly into PBS. Instead, pre-mix the DMSO stock with a surfactant (e.g., 10% Tween 80) before slowly adding the aqueous phase dropwise under vortexing. This allows the surfactant to form protective micelles around the free base before bulk water contact.

Issue 2: In vivo formulations using acidic vehicles (pH < 3) cause local tissue irritation or precipitation at the injection site.
  • Causality: While lowering the pH effectively solubilizes the basic piperazine nitrogens, injecting a highly acidic unbuffered solution causes localized tissue necrosis. Furthermore, as the physiological environment (pH ~7.4) rapidly neutralizes the injected acid, the compound loses its protonation and crashes out in the subcutaneous or intramuscular space, leading to poor bioavailability.

  • Solution: Utilize in situ salt formation with a milder acid (e.g., citric acid) and buffer the final formulation to a tolerable pH (pH 5.5 - 6.0). Alternatively, switch to a cyclodextrin-based formulation (e.g., 20% HP-β-CD in saline), which provides a neutral pH while shielding the lipophilic tail.

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility behavior of 5-(4-Methylpiperazin-1-yl)pentan-2-ol across various standard formulation vehicles to aid in experimental design.

Formulation / VehiclepHEstimated SolubilityPhysical StateApplication Suitability
Unbuffered Water ~8.5 - 9.0< 1.0 mg/mLTurbid / SuspensionNot recommended
PBS Buffer (1X) 7.4< 0.5 mg/mLRapid PrecipitateNot recommended
0.1 M HCl 1.0 - 2.0> 50.0 mg/mLClear SolutionStock solutions / Gastric simulation
5% DMSO + 95% PBS 7.4~ 2.5 mg/mLClear to slightly hazyIn vitro cell culture assays
10% Tween 80 + Saline 6.5> 20.0 mg/mLClear (Micellar)In vivo (IV/IP) dosing
20% HP-β-CD in Water 7.0> 15.0 mg/mLClear SolutionIn vivo (IV/PO) dosing

Part 4: Self-Validating Experimental Protocols

Protocol A: In Situ Salt Formation and pH-Adjusted Solubilization

This protocol relies on protonating the piperazine ring to achieve high solubility without isolating the solid salt form.

  • Step 1: Weigh 10 mg of 5-(4-Methylpiperazin-1-yl)pentan-2-ol (free base) into a clean glass vial.

  • Step 2: Add 100 µL of 0.5 M Citric Acid. Vortex for 60 seconds.

    • Causality: Citric acid provides protons to ionize the tertiary amines, breaking the crystal lattice of the free base.

  • Step 3: Add 800 µL of sterile Water for Injection (WFI). Vortex until visually clear.

  • Step 4: Slowly titrate the solution with 0.1 M NaOH (approx. 50-100 µL) while monitoring the pH.

    • Self-Validation Check 1: Measure the terminal pH. The target is pH 5.5 - 6.0 . If the pH exceeds 6.5, the solution risks precipitation. If the pH is < 4.5, it may be too acidic for certain cellular assays. Adjust dropwise accordingly.

  • Step 5: Perform Dynamic Light Scattering (DLS) analysis.

    • Self-Validation Check 2: A solution that appears clear to the naked eye may still contain nano-suspensions. Run DLS. A Polydispersity Index (PDI) < 0.2 confirms a true thermodynamic solution. If PDI > 0.3, colloidal aggregation has occurred; discard and increase the acid stoichiometric ratio.

Protocol B: Cosolvent/Surfactant Formulation (10% DMSO / 10% Tween 80 / 80% Saline)

Ideal for in vivo efficacy studies where high concentrations are required.

  • Step 1: Dissolve 20 mg of the compound in 100 µL of pure DMSO. Vortex until completely dissolved.

  • Step 2: Add 100 µL of Tween 80 directly to the DMSO stock.

    • Causality: Intimate mixing of the surfactant with the solvated drug ensures that the lipophilic pentyl chains are immediately coated by the hydrophobic tails of Tween 80 upon introduction to water.

  • Step 3: Heat the mixture gently to 37°C for 5 minutes to reduce the viscosity of Tween 80 and ensure a homogeneous isotropic mixture.

  • Step 4: While vortexing vigorously, add 800 µL of 0.9% Saline dropwise (100 µL at a time).

    • Self-Validation Check: Allow the solution to sit at room temperature for 2 hours. If opalescence or needle-like crystals form, the compound has exceeded the micellar capacity. You must either decrease the drug concentration or increase the Tween 80 ratio to 15%.

Part 5: Solubilization Workflow Visualization

The following decision matrix illustrates the logical progression for selecting the optimal solubilization strategy based on the strict excipient limits of different assay types.

Solubilization_Workflow Start Assess Assay Type InVitro In Vitro (Cell Culture) Strict Toxicity Limits Start->InVitro InVivo In Vivo (Animal Models) Higher Excipient Tolerance Start->InVivo DMSO Use <0.5% DMSO or HP-β-CD Complexation InVitro->DMSO Salt Salt Formation (HCl/Mesylate) or Cosolvent (PEG400/Tween) InVivo->Salt Check Visual & DLS Inspection (Check for Precipitation) DMSO->Check Salt->Check Pass Proceed to Assay Check->Pass Clear Solution Fail Precipitation Detected: Adjust pH or Re-formulate Check->Fail Turbid/Precipitate Fail->InVivo

Workflow for selecting and validating solubilization strategies for piperazine derivatives.

Part 6: References

  • Title: Technical Support Center: Enhancing Oral Bioavailability of Piperazine Compounds Source: Benchchem URL: 1

  • Title: BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Source: Drug-dev.com URL: 5

  • Title: A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein Source: MDPI Molecules URL: 2

  • Title: Density, Viscosity, and Surface Tension of Aqueous 1-Methylpiperazine and Its Carbonated Solvents for the CO2 Capture Process Source: Journal of Chemical & Engineering Data - ACS Publications URL: 3

  • Title: Thermodynamics of CO2/2-Methylpiperazine/Water Source: ACS Publications URL: 4

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 5-(4-Methylpiperazin-1-yl)pentan-2-ol Purification

Welcome to the technical support center for the purification of 5-(4-Methylpiperazin-1-yl)pentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-(4-Methylpiperazin-1-yl)pentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the column chromatography of this polar, basic compound. Our aim is to equip you with the knowledge to overcome common purification challenges and achieve high-purity product.

Understanding the Molecule: 5-(4-Methylpiperazin-1-yl)pentan-2-ol

The structure of 5-(4-Methylpiperazin-1-yl)pentan-2-ol, which includes a hydroxyl group and a methylpiperazine moiety, confers both polarity and basicity. The piperazine ring, a diamine, has two pKa values, making the molecule susceptible to protonation and strong interaction with acidic stationary phases like silica gel.[1][2][3] This inherent basicity is a primary consideration in developing a successful purification strategy, as it can lead to issues such as peak tailing and irreversible adsorption on standard silica gel columns.[1]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of 5-(4-Methylpiperazin-1-yl)pentan-2-ol and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Target Compound from Impurities - Inappropriate Mobile Phase Polarity: The eluent may be too strong or too weak, resulting in co-elution.[4] - Low Resolution on Stationary Phase: The chosen stationary phase may not provide sufficient selectivity for the separation.- Optimize Mobile Phase with TLC: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for the desired compound.[5][6] - Employ Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity to improve the separation of compounds with different polarities.[4][6] - Consider an Alternative Stationary Phase: If silica gel fails, explore other options like alumina (basic), C18 (reversed-phase), or specialized phases for polar compounds.[7][8]
Significant Peak Tailing - Strong Interaction with Acidic Silica: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[1] - Column Overloading: Exceeding the loading capacity of the column can lead to broadened and tailing peaks.[6]- Use a Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase to saturate the acidic sites on the silica gel.[1][7][9] - Use Basified Silica or Alumina: Employ a stationary phase with a basic character to minimize unwanted interactions.[7][9] - Reduce Sample Load: Ensure the amount of crude material loaded is appropriate for the column size, typically a 1:20 to 1:100 ratio of sample to stationary phase by weight.[6]
Low or No Recovery of the Target Compound - Irreversible Adsorption: The highly polar and basic nature of the compound can lead to it getting stuck on an acidic stationary phase.[5] - Compound Degradation: The compound may be unstable on the stationary phase.- Switch to a Different Chromatography Mode: Consider techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC), which are better suited for polar, basic compounds.[10][11][12][13] - Check Compound Stability on TLC: Before running a column, spot the compound on a silica TLC plate and let it sit for a while before developing to check for degradation.[14]
Compound Elutes with the Solvent Front - Mobile Phase is Too Polar: The eluent is too strong, causing the compound to move too quickly through the column without sufficient interaction with the stationary phase.[4]- Decrease Mobile Phase Polarity: Reduce the proportion of the more polar solvent in the eluent system.[4][14] - Consider Reversed-Phase Chromatography: In reversed-phase chromatography, polar compounds elute earlier. This technique might be suitable if the impurities are less polar than the target compound.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of 5-(4-Methylpiperazin-1-yl)pentan-2-ol?

For polar basic compounds like this, standard silica gel can be challenging due to strong interactions.[1] Here are some recommended stationary phases in order of preference:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Phases: HILIC columns are specifically designed for the separation of polar compounds and are an excellent choice.[10][11][12] They typically use a polar stationary phase and a high concentration of an organic solvent in the mobile phase.[15]

  • Mixed-Mode Chromatography (MMC) Phases: These columns offer a combination of separation mechanisms, such as reversed-phase and ion-exchange, providing unique selectivity for polar and ionizable compounds.[13][16][17]

  • Basic or Neutral Alumina: Alumina is a basic stationary phase and can be a good alternative to silica gel for the purification of basic compounds like amines.[7]

  • Base-Deactivated Silica Gel: If you must use silica gel, consider using a column that has been treated to reduce the acidity of the silanol groups.[18]

Q2: How do I choose the right mobile phase?

The choice of mobile phase is critical and should be guided by TLC analysis.

  • For Normal Phase (Silica or Alumina): Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[7] For your target compound, a system like dichloromethane/methanol with a small percentage of ammonium hydroxide (e.g., 1-2%) is a good starting point to prevent peak tailing.[7][14]

  • For Reversed-Phase (C18): Use a mixture of a polar solvent (e.g., water or a buffer) and an organic modifier (e.g., acetonitrile or methanol).[19][20] Adjusting the pH of the aqueous phase can influence the retention of your basic compound.

  • For HILIC: The mobile phase typically consists of a high percentage of a polar organic solvent like acetonitrile and a small amount of an aqueous buffer.[15]

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and why is it suitable for this compound?

HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[10][11][15] This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition between this layer and the mobile phase.[21] HILIC is particularly advantageous for polar and basic compounds that are poorly retained in reversed-phase chromatography.[11][12] It often provides better peak shapes and sensitivity, especially when coupled with mass spectrometry.[11][15]

Q4: Can I use reversed-phase chromatography?

Yes, but with some considerations. Standard reversed-phase chromatography with a C18 column might show poor retention for this polar compound.[12] To improve retention, you can:

  • Use a highly aqueous mobile phase: However, be aware of potential "dewetting" of the stationary phase with some C18 columns.[12][22]

  • Adjust the pH of the mobile phase: Increasing the pH of the mobile phase will suppress the ionization of the amine groups, making the compound more hydrophobic and increasing its retention on the C18 column.[19]

  • Use an ion-pairing reagent: While effective, these can be difficult to remove and may not be compatible with mass spectrometry.[12]

Q5: How do I perform dry loading of my sample?

Dry loading is highly recommended for column chromatography to ensure a narrow sample band and better separation.[14]

Experimental Protocol for Dry Loading:

  • Dissolve your crude 5-(4-Methylpiperazin-1-yl)pentan-2-ol in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol or dichloromethane).

  • Add a small amount of silica gel (or the stationary phase you will be using for the column) to the solution. A general guideline is to use 2-3 times the weight of your crude product.

  • Thoroughly mix the slurry to ensure the compound is evenly adsorbed onto the silica gel.

  • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Carefully layer this powder on top of your packed column.

Workflow for Optimizing Purification

The following diagram illustrates a logical workflow for developing and optimizing a column chromatography method for 5-(4-Methylpiperazin-1-yl)pentan-2-ol.

Purification_Workflow A Crude 5-(4-Methylpiperazin-1-yl)pentan-2-ol B TLC Analysis (Multiple Solvent Systems) A->B C Assess Rf and Spot Shape B->C D Rf in 0.2-0.4 range, good spot shape? C->D E Proceed with Column Chromatography D->E Yes F Significant Tailing? D->F No J Poor Separation? E->J G Add Base (TEA/NH4OH) to Mobile Phase F->G Yes I Consider Alternative Stationary Phase (Alumina, HILIC, MMC) F->I Persistent Tailing H Re-run TLC G->H H->C I->B K Optimize Gradient Elution J->K Yes L Pure Compound J->L No K->E

Caption: Decision workflow for purification optimization.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Hydrophilic interaction chromatography - Wikipedia. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Evolution of Mixed-Mode Chromatography. Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]

  • Introduction to Ion Exchange Chromatography - Bio-Rad. Available at: [Link]

  • (PDF) Mixed-Mode Chromatography - ResearchGate. Available at: [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? Available at: [Link]

  • Ion exchange chromatography: A comprehensive review - GSC Online Press. Available at: [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]

  • Ion Exchange Chromatography: Principle, Parts, Steps, Uses - Microbe Notes. Available at: [Link]

  • Principles of Ion Exchange Chromatography - Phenomenex. Available at: [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. Available at: [Link]

  • Ion-Exchange Chromatography - Chemistry LibreTexts. Available at: [Link]

  • Flash Column Chromatography. Available at: [Link]

  • US3481933A - Recovery and purification of piperazine - Google Patents.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives - ChemRxiv. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Pentan-2-ol - ChemBK. Available at: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. Available at: [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. Available at: [Link]

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine - PubChem. Available at: [Link]

  • Piperazines database - synthesis, physical properties. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. Available at: [Link]

  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/933a25b128527a20c74f7626359f518e874f9011/figure/2]([Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 5-(4-Methylpiperazin-1-yl)pentan-2-ol

Welcome to our dedicated technical guide for troubleshooting chromatographic issues in the analysis of 5-(4-Methylpiperazin-1-yl)pentan-2-ol. This resource is designed for researchers, analytical scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for troubleshooting chromatographic issues in the analysis of 5-(4-Methylpiperazin-1-yl)pentan-2-ol. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter peak tailing—a common and frustrating issue when working with basic compounds. This guide provides a systematic, in-depth approach to diagnosing and resolving this problem, grounded in established chromatographic principles.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions regarding peak tailing and the specific challenges posed by 5-(4-Methylpiperazin-1-yl)pentan-2-ol.

Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a common chromatographic peak distortion where the latter half of the peak is broader than the front half, resulting in an asymmetrical shape.[1] This indicates an issue with system efficiency or undesirable chemical interactions that can compromise the accuracy and reproducibility of quantification.[2]

Peak asymmetry is measured using two common metrics:

  • Asymmetry Factor (As): Calculated as As = B / A, where 'B' is the width of the peak's back half and 'A' is the width of the front half, measured at 10% of the peak height. A value > 1.2 is generally considered tailing.[3]

  • USP Tailing Factor (T): Calculated as T = W₀.₀₅ / 2f, where 'W₀.₀₅' is the peak width at 5% of the height and 'f' is the distance from the peak maximum to the leading edge at 5% height. An ideal Gaussian peak has a value of 1.0.[2]

Q2: Why is 5-(4-Methylpiperazin-1-yl)pentan-2-ol particularly prone to peak tailing in reversed-phase HPLC?

The molecular structure of 5-(4-Methylpiperazin-1-yl)pentan-2-ol is the primary reason for its challenging chromatographic behavior. It is a basic compound containing a piperazine ring, which has two nitrogen atoms that can be protonated.

Key Molecular Properties:

PropertyValue/DescriptionSignificance
Structure C₁₀H₂₂N₂OContains a basic piperazine moiety and a polar alcohol group.
Estimated pKa pKa₁ ≈ 9.7, pKa₂ ≈ 5.3The presence of two basic centers means the molecule will be positively charged across a wide pH range.[4]

The primary cause of peak tailing for basic compounds is the secondary interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][5] At mobile phase pH levels above approximately 2.5-3, these silanol groups become deprotonated and negatively charged (SiO⁻), creating active sites for strong ionic interactions with the positively charged analyte.[5][6] This mixed-mode retention mechanism (hydrophobic interaction with the C18 chain and ion-exchange with the silanols) is the root cause of peak tailing.[3]

Q3: What does the interaction between the analyte and the stationary phase look like?

The diagram below illustrates the unwanted secondary interaction that leads to peak tailing. While the bulk of the analyte interacts with the C18 stationary phase as intended, a fraction is delayed by strong ionic attraction to ionized silanol sites.

G cluster_0 Silica Surface cluster_1 Mobile Phase Silica Si-O-Si-O-Si Silanol1 Si-OH Silanol2 Si-O⁻ C18 Si-(CH₂)₁₇CH₃ Analyte_Neutral Analyte (Neutral) (High pH) Analyte_Neutral->C18 Desired Hydrophobic Interaction Analyte_Protonated Analyte-H⁺ (Low/Mid pH) Analyte_Protonated->Silanol1 Weak H-Bonding Analyte_Protonated->Silanol2 Strong Ionic Interaction (Causes Tailing) Analyte_Protonated->C18 Desired Hydrophobic Interaction

Mechanism of peak tailing for basic compounds.
Section 2: A Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing. Start with the simplest and most common solutions (mobile phase adjustments) before moving to more involved changes like column selection or system checks.

Troubleshooting_Workflow Start Peak Tailing Observed Step1 Step 1: Mobile Phase Optimization Start->Step1 Step1A 1A: Adjust Mobile Phase pH Step1->Step1A Start Here Step1B 1B: Use Mobile Phase Additives Step1A->Step1B If tailing persists Step2 Step 2: Stationary Phase Selection Step1B->Step2 If tailing persists Step2A 2A: Evaluate Column Chemistry (Type B, Hybrid, etc.) Step2->Step2A Step3 Step 3: System & Sample Checks Step2A->Step3 If tailing persists Step3A 3A: Minimize Extra-Column Volume Step3->Step3A Step3B 3B: Check Sample Solvent & Load Step3A->Step3B Step4 Step 4: Column Health Step3B->Step4 If tailing persists Step4A 4A: Flush Column / Use Guard Column Step4->Step4A End Symmetrical Peak Achieved Step4A->End Problem Solved

Sources

Troubleshooting

Minimizing cytotoxicity of 5-(4-Methylpiperazin-1-yl)pentan-2-ol in high-throughput screening

Welcome to the technical support center for researchers utilizing 5-(4-Methylpiperazin-1-yl)pentan-2-ol and related compounds in high-throughput screening (HTS). This guide is designed to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 5-(4-Methylpiperazin-1-yl)pentan-2-ol and related compounds in high-throughput screening (HTS). This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you navigate and mitigate unexpected cytotoxicity in your cell-based assays. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your drug discovery efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cytotoxic potential of piperazine-containing compounds and general considerations for HTS.

Q1: We are observing significant cytotoxicity with 5-(4-Methylpiperazin-1-yl)pentan-2-ol in our primary screen. Is this expected for a piperazine-containing compound?

A1: While specific toxicological data for 5-(4-Methylpiperazin-1-yl)pentan-2-ol is not extensively published, the piperazine moiety is a common scaffold in many bioactive compounds, some of which have demonstrated cytotoxic effects. The observed cytotoxicity could be an intrinsic property of the molecule or an artifact of the experimental conditions.

Piperazine derivatives have been shown to induce cytotoxicity through various mechanisms, including:

  • Induction of Apoptosis: Some piperazine compounds can trigger programmed cell death by activating caspase cascades.[1][2][3][4]

  • Modulation of Pro-Survival Signaling Pathways: Inhibition of pathways such as PI3K/Akt and NF-κB, which are often dysregulated in cancer cells, can lead to cell death.[1][5]

  • Cell Membrane Disruption: At higher concentrations, some compounds can lead to a loss of membrane integrity, measurable by the release of cytosolic enzymes like lactate dehydrogenase (LDH).[2][3][6]

Therefore, it is crucial to determine if the observed cytotoxicity is a specific, on-target effect or a non-specific, off-target effect.

Q2: What are the most common sources of artifactual cytotoxicity in high-throughput screening?

A2: Artifactual or false-positive cytotoxicity can arise from several sources unrelated to the specific biological activity of your test compound. These include:

  • Solvent Toxicity: The solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO), can be cytotoxic at certain concentrations.[7][8][9][10] It is essential to keep the final solvent concentration consistent across all wells and at a level that is non-toxic to the cells.[7]

  • Compound Solubility and Precipitation: If the compound is not fully soluble in the assay medium, it can precipitate. These precipitates can interfere with assay readouts (e.g., by scattering light in optical assays) or cause physical stress to the cells.

  • Compound Reactivity and Degradation: The compound may be unstable in the assay medium, degrading into a more toxic substance. The stability of piperazine compounds can be influenced by storage conditions and time.[11]

  • Assay Interference: The compound itself may interfere with the chemistry of the cytotoxicity assay. For example, some compounds can act as reducing agents and interfere with metabolic assays like the MTT or resazurin-based assays.[12][13]

  • Contamination: Contamination of the compound stock or the assay plates can also lead to unexpected cell death.

Q3: Which cytotoxicity assay should I use for my high-throughput screen?

A3: The choice of assay depends on your specific research goals, cell type, and the expected mechanism of cell death.[14] It is often advisable to use orthogonal assays to confirm hits and rule out artifacts.[13]

Here is a summary of commonly used assays:

Assay TypePrincipleAdvantagesDisadvantages
Metabolic Assays (e.g., MTT, MTS, XTT, Resazurin) Measure the metabolic activity of viable cells by monitoring the reduction of a substrate.[1][15][16]High-throughput, cost-effective, sensitive.Prone to interference from compounds that affect cellular metabolism or have reducing properties.[17]
ATP-Based Assays (e.g., CellTiter-Glo®) Quantify the amount of ATP present, which is an indicator of metabolically active cells.[18][19]Highly sensitive, rapid, and amenable to HTS.Can be affected by compounds that interfere with luciferase or cellular ATP levels through non-cytotoxic mechanisms.
Membrane Integrity Assays (e.g., LDH, Propidium Iodide) Measure the release of cytosolic components (like LDH) or the uptake of a dye (like propidium iodide) by cells with compromised membranes.[2][3][16][18]Directly measures cell death (necrosis).Less sensitive for detecting apoptosis, which may not initially involve membrane rupture.
High-Content Imaging Uses automated microscopy to quantify various cellular parameters like nuclear morphology, cell proliferation markers, and membrane permeability.[20]Provides multi-parametric data, can distinguish between different modes of cell death.Lower throughput than plate reader-based assays, more complex data analysis.

For primary screening, ATP-based or resazurin-based assays are often preferred due to their sensitivity and simple "add-and-read" protocols.[17][19] However, any hits should be confirmed with a secondary, mechanistically different assay.[13]

Part 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting unexpected cytotoxicity.

Guide 1: Differentiating Intrinsic Cytotoxicity from Experimental Artifacts

If you observe high cytotoxicity, follow these steps to determine the cause:

dot

A High Cytotoxicity Observed B Step 1: Verify Solvent Toxicity Run a vehicle control with varying concentrations of the solvent (e.g., DMSO). A->B C Is the solvent toxic at the concentration used? B->C D Yes C->D Yes E No C->E No F Action: Reduce final solvent concentration in the assay. D->F G Step 2: Assess Compound Solubility Visually inspect compound-treated wells for precipitation. Perform a solubility assay. E->G H Is the compound precipitating? G->H I Yes H->I Yes J No H->J No K Action: Lower compound concentration or use a different solvent/formulation. I->K L Step 3: Test for Assay Interference Run the assay in a cell-free system with your compound. J->L M Does the compound interfere with the assay readout? L->M N Yes M->N Yes O No M->O No P Action: Select an orthogonal assay with a different detection method. N->P Q Conclusion: Observed cytotoxicity is likely a true biological effect of the compound. O->Q

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Investigating the Mechanism of Cytotoxicity

Once you have ruled out common artifacts, you can investigate the biological mechanism of cell death.

dot

A Confirmed Compound-Induced Cytotoxicity B Step 1: Assess Apoptosis Use an assay to measure caspase-3/7 activation. A->B C Is caspase activity increased? B->C D Yes C->D Yes E No C->E No F Mechanism: Compound likely induces apoptosis. D->F G Step 2: Assess Necrosis Use an LDH release assay or a membrane-impermeant dye (e.g., Propidium Iodide). E->G H Is there evidence of membrane disruption? G->H I Yes H->I Yes J No H->J No K Mechanism: Compound likely induces necrosis. I->K L Step 3: Consider Other Mechanisms Investigate effects on cell cycle, mitochondrial function, or specific signaling pathways (e.g., PI3K/Akt). J->L M Further investigation is required to elucidate the mechanism of cell death. L->M

Caption: Workflow for investigating the mechanism of cell death.

Part 3: Experimental Protocols

Here are detailed protocols for key experiments mentioned in the troubleshooting guides.

Protocol 1: Determining the Maximum Tolerated Solvent Concentration
  • Cell Seeding: Seed your cells in a 96-well or 384-well plate at the density optimized for your primary assay. Incubate for the appropriate time to allow for cell attachment and recovery (typically 24 hours).

  • Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in complete cell culture medium. A typical concentration range to test is 0.1% to 2% (v/v).

  • Treatment: Remove the medium from the cell plates and add the solvent dilutions. Include a "medium-only" control.

  • Incubation: Incubate the plates for the same duration as your primary HTS assay.

  • Viability Assessment: Perform a cell viability assay (e.g., ATP-based) to determine the effect of the solvent on cell health.

  • Data Analysis: Plot cell viability against solvent concentration. The maximum tolerated concentration is the highest concentration that does not significantly reduce cell viability compared to the "medium-only" control.

Protocol 2: Cell-Free Assay Interference Test
  • Reagent Preparation: Prepare the reagents for your cytotoxicity assay (e.g., MTT, resazurin, or ATP-based assay) according to the manufacturer's instructions.

  • Compound Addition: In a cell-free microplate, add your compound at the highest concentration used in your screen to the assay medium.

  • Assay Reagent Addition: Add the assay detection reagent to the wells containing the compound and to control wells with medium only.

  • Incubation and Readout: Incubate for the recommended time and measure the signal using a plate reader.

  • Data Analysis: Compare the signal from the wells containing your compound to the control wells. A significant difference indicates that your compound is interfering with the assay chemistry.

Part 4: References

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Kramer, N. I., Krismartina, M., Rico-Rico, A., & Blaauboer, B. J. (2015). Considerations regarding use of solvents in in vitro cell based assays. ALTEX, 32(1), 31-38. [Link]

  • Karim, S., Al-Henhena, N., Chew, C. L., Assaf, M. H., & El-Seedi, H. R. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1829. [Link]

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781. [Link]

  • Dziemidowicz, D., Leśniak, A., Błauż, A., Rachoń, J., & Demkowicz, S. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2345. [Link]

  • Sharma, V., Das, R., Sharma, D., Mujwar, S., & Mehta, D. K. (2023). Green chemistry approach towards Piperazine: anticancer agents. Journal of Molecular Structure, 1289, 136089. [Link]

  • NIH Chemical Genomics Center. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. In Assay Guidance Manual. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). High-Throughput Screening Assays for the Assessment of Cytotoxicity. In Assay Guidance Manual. [Link]

  • Ghafouri, H., Ghafouri, H., & Ghafouri, H. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna journal of medical biochemistry, 4(2). [Link]

  • NIH Chemical Genomics Center. (2010). Compound Management for Quantitative High-Throughput Screening. In Assay Guidance Manual. [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]

  • Wallqvist, A., Huang, R., & Covell, D. G. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. bioRxiv. [Link]

  • Fadeel, B., & Feliu, N. (2016). High throughput toxicity screening and intracellular detection of nanomaterials. WIREs Nanomedicine and Nanobiotechnology, 8(5), 744-758. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Evotec. (2025, January 20). Unlocking High-Throughput Screening Strategies. Retrieved from [Link]

  • Dziemidowicz, D., Leśniak, A., Błauż, A., Rachoń, J., & Demkowicz, S. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2345. [Link]

  • Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., & Sipes, N. S. (2014). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 31(2), 121-134. [Link]

  • ResearchGate. (2015). Can we use MTT-assay for high-throughput screening (HTS) for determining the cytotoxicity of drugs?. Retrieved from [Link]

  • Medium. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Martin, H. L., Adams, M., Higgins, J., Bond, J., Morrison, E. E., Bell, S. M., ... & Nelson, A. (2014). High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. PLOS ONE, 9(2), e88338. [Link]

Sources

Optimization

Overcoming steric hindrance in 5-(4-Methylpiperazin-1-yl)pentan-2-ol functionalization

Welcome to the technical support center for the functionalization of 5-(4-Methylpiperazin-1-yl)pentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 5-(4-Methylpiperazin-1-yl)pentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in modifying this sterically hindered secondary alcohol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles and achieve your synthetic goals.

Introduction: Understanding the Challenge

The molecule 5-(4-methylpiperazin-1-yl)pentan-2-ol presents a unique set of challenges for chemical modification. The target hydroxyl group is a secondary alcohol, which is inherently less reactive than a primary alcohol.[1] More significantly, the bulky 4-methylpiperazin-1-yl group in close proximity creates considerable steric hindrance, which can prevent reagents from accessing the reaction site.[2] Furthermore, the two tertiary amine nitrogens of the piperazine ring are basic and nucleophilic, potentially leading to unwanted side reactions, such as quenching of reagents or catalysts, or competing N-alkylation and N-acylation reactions.[3]

This guide will walk you through strategies to mitigate these issues, focusing on reaction-specific troubleshooting for acylation/esterification and etherification.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when trying to functionalize the secondary alcohol?

A: Low yields are the most common problem and typically stem from a combination of factors:

  • Steric Hindrance: The bulky piperazine group physically blocks the approach of reagents to the hydroxyl group. This slows down the desired reaction, often leading to incomplete conversion.[2]

  • Reagent/Catalyst Quenching: The basic nitrogens on the piperazine ring can neutralize acid catalysts or react with electrophilic reagents, effectively removing them from the reaction mixture.

  • Competing Nucleophilicity: The piperazine nitrogens can act as nucleophiles, competing with the secondary alcohol and leading to undesired N-functionalized byproducts.[3]

Successful functionalization requires choosing reaction conditions and reagents specifically designed to overcome these hurdles.

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A: Besides unreacted starting material, common side products include:

  • N-Acylated/N-Alkylated Piperazine: Your reagent may react with one of the piperazine nitrogens instead of the target alcohol.

  • Elimination Products: Under strongly basic or acidic conditions, particularly with secondary alkyl halides, elimination to form an alkene can compete with substitution.[4][5]

  • Reagent Decomposition: In some cases, the basicity of the substrate can promote the decomposition of sensitive reagents.

Careful selection of chemoselective reaction conditions is crucial to minimize these pathways.

Q3: Should I protect the piperazine nitrogen before attempting to functionalize the alcohol?

A: Protecting the piperazine nitrogen is a valid strategy, especially if you are facing persistent issues with side reactions.

  • When to Protect: If you are using highly reactive electrophiles (e.g., acid chlorides without a mild base) or conditions that are sensitive to bases, protecting the piperazine is advisable. A tert-butoxycarbonyl (Boc) group is a common choice as it deactivates the nitrogen through steric bulk and electronic effects and can be removed under acidic conditions.[6]

  • When Not to Protect: Many modern catalytic methods are highly chemoselective and can tolerate free amines.[7] It is often preferable to first screen a variety of reaction conditions on the unprotected material, as this avoids the extra steps of protection and deprotection.

Troubleshooting Guide: Reaction-Specific Solutions

This section provides detailed troubleshooting for the most common functionalization reactions.

Acylation / Esterification

This is often the first functionalization attempted. Low reactivity of the secondary alcohol is the primary challenge.

Problem: Incomplete conversion or no reaction when using standard conditions (e.g., acyl chloride with pyridine).

Root Cause Analysis: The combination of a sterically hindered secondary alcohol and a nucleophilic acyl transfer catalyst that is not sufficiently active leads to a high activation energy barrier for the reaction.

Solutions & Strategies:

  • Strategy 1: Steglich Esterification. This is a powerful and mild method for esterifying sterically hindered alcohols.[8][9][10] It uses a carbodiimide coupling agent (like DCC, DIC, or the water-soluble EDC) to activate the carboxylic acid, and a highly nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to facilitate the acyl transfer.[9][10]

  • Strategy 2: Use of More Reactive Acylating Agents. Instead of acyl chlorides, consider using acid anhydrides. While less reactive on their own, their acylation reactions can be significantly accelerated with potent catalysts.

  • Strategy 3: Advanced Nucleophilic Catalysts. If DMAP proves insufficient, consider more specialized catalysts. 1-Methylimidazole (MI) has been shown to be an excellent catalyst for the acylation of highly hindered alcohols.[11][12]

This protocol is a robust starting point for the esterification of 5-(4-Methylpiperazin-1-yl)pentan-2-ol.

Materials:

  • 5-(4-Methylpiperazin-1-yl)pentan-2-ol (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 5-(4-Methylpiperazin-1-yl)pentan-2-ol, carboxylic acid, and DMAP.

  • Dissolve the components in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the EDC in one portion to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Etherification

Forming an ether bond at a hindered secondary center via a traditional Williamson ether synthesis is often challenging due to competing elimination reactions.[4][5][13]

Problem: Low to no yield of the desired ether, with the major product being an alkene.

Root Cause Analysis: The Williamson ether synthesis is an SN2 reaction. The alkoxide, formed by deprotonating the alcohol, is a strong base. With a secondary alkyl halide, the alkoxide will preferentially act as a base, abstracting a proton and leading to E2 elimination rather than nucleophilic substitution.[4][13]

Solutions & Strategies:

  • Strategy 1: Mitsunobu Reaction. This is a premier method for forming ethers from hindered secondary alcohols under mild, neutral conditions.[14][15] The reaction activates the alcohol in situ with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13][16] A key feature is the complete inversion of stereochemistry at the alcohol center.[14]

  • Strategy 2: Acid-Catalyzed Ether Synthesis (for specific cases). If you are forming an ether from a tertiary alcohol, acid-catalyzed methods can be effective. However, for a secondary alcohol like the one , this is less common due to the potential for carbocation rearrangements.

This protocol provides a reliable method for the etherification of 5-(4-Methylpiperazin-1-yl)pentan-2-ol with a phenolic or acidic alcohol partner.

Materials:

  • 5-(4-Methylpiperazin-1-yl)pentan-2-ol (1.0 eq)

  • Nucleophile (e.g., a phenol) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-(4-Methylpiperazin-1-yl)pentan-2-ol, the nucleophile, and PPh₃ in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD dropwise to the cooled solution. A color change (often to yellow-orange) and mild exotherm may be observed.[14]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification can be challenging due to the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.[17] Column chromatography is typically required.

Data & Reagent Comparison Tables

Table 1: Comparison of Esterification Coupling Reagents

ReagentActivating AgentCatalystKey AdvantagesPotential Issues
Steglich DCC, DIC, EDC[8][9]DMAP[9]Mild conditions, high yields for hindered substrates.[9][10]Byproduct (urea) can be difficult to remove (EDC is water-soluble).
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAPEffective for macrolactonization.Requires stoichiometric activating agent.
Acyl Halide NonePyridine, DMAP, MI[11]High reactivity of acylating agent.Harsh (produces HCl), potential for side reactions with basic substrates.[18]

Table 2: Troubleshooting Etherification Strategies

MethodMechanismKey ReagentsBest ForMajor Limitation
Williamson SN2[5]Strong Base (e.g., NaH), Alkyl HalidePrimary alcohols.Fails with secondary/tertiary halides due to E2 elimination.[4][13]
Mitsunobu SN2 on activated alcohol[19]PPh₃, DEAD/DIAD[16]Hindered secondary alcohols, inversion of stereochemistry.[13][14]Stoichiometric byproducts complicate purification.[17]
Acid-Catalyzed SN1Strong Acid (e.g., H₂SO₄)Tertiary alcohols.[13]Risk of carbocation rearrangement and elimination.

Visualizing the Strategy

Diagram 1: Decision Workflow for Functionalization

This diagram outlines a logical path for selecting an appropriate reaction strategy based on the desired functional group.

G start Start: Functionalize 5-(4-Methylpiperazin-1-yl)pentan-2-ol desired_func Desired Functional Group? start->desired_func ester Ester / Amide desired_func->ester Ester ether Ether desired_func->ether Ether ester_strat Attempt Steglich Esterification (EDC, DMAP) ester->ester_strat ether_strat Attempt Mitsunobu Reaction (PPh3, DIAD) ether->ether_strat ester_fail Low Yield / No Reaction? ester_strat->ester_fail ester_adv Switch to more potent catalyst (e.g., 1-Methylimidazole) or more reactive anhydride ester_fail->ester_adv Yes success Success ester_fail->success No ester_protect Consider N-Boc Protection if side reactions persist ester_adv->ester_protect ester_protect->success ether_fail Low Yield / Complex Purification? ether_strat->ether_fail ether_alt Explore alternative methods (e.g., Reductive Etherification) ether_fail->ether_alt Yes ether_fail->success No ether_alt->success

Caption: Decision tree for selecting a functionalization strategy.

Diagram 2: Illustrating the Steric Hindrance Problem

This diagram shows how the bulky piperazine group impedes access to the secondary alcohol.

Caption: Steric hindrance from the piperazine group blocks reagent access.

References

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Steglich Esterification: Organic Chemistry Study Guide. Fiveable.
  • Steglich esterification. Grokipedia.
  • Overcoming steric hindrance in Williamson ether synthesis. Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate.
  • Steglich Esterification. Organic Chemistry Portal.
  • Mitsunobu Reaction - Common Conditions.
  • Mechanistic study of the Mitsunobu reaction. PubMed - NIH.
  • Mitsunobu Reaction. Chemistry Steps.
  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC - NIH.
  • Mitsunobu Reaction. TCI Chemicals.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. Benchchem.
  • Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.
  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Acylation of Alcohols, Part 1: with Acyl Halides. YouTube.

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Reference Data & Comparative Studies

Validation

The Strategic Versatility of the Piperazine Scaffold: A Comparative Guide for Drug Discovery

A deep dive into the therapeutic potential of 5-(4-Methylpiperazin-1-yl)pentan-2-ol in the context of established piperazine-based pharmacophores. The piperazine ring, a six-membered heterocycle with two opposing nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the therapeutic potential of 5-(4-Methylpiperazin-1-yl)pentan-2-ol in the context of established piperazine-based pharmacophores.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs has earned it the status of a "privileged scaffold."[1] The unique physicochemical properties of piperazine, including its ability to increase aqueous solubility and its adaptable synthetic handles, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2] This guide offers a comparative analysis of the hypothetical compound 5-(4-Methylpiperazin-1-yl)pentan-2-ol against other well-established piperazine derivatives in key therapeutic areas. By examining its potential synthesis, predicted biological activities, and structure-activity relationships, we aim to provide researchers and drug development professionals with a framework for evaluating novel piperazine-based drug candidates.

The Piperazine Core: A Gateway to Diverse Pharmacological Activity

The piperazine moiety is a versatile building block found in drugs targeting a wide range of conditions, including cancer, psychosis, and allergic reactions.[2][3] The two nitrogen atoms of the piperazine ring can be independently functionalized, allowing for precise control over the molecule's interaction with biological targets.[2] This "tunability" is a key reason for its widespread use in drug discovery.

5-(4-Methylpiperazin-1-yl)pentan-2-ol: A Hypothetical Profile

While 5-(4-Methylpiperazin-1-yl)pentan-2-ol is not a widely documented compound, its structure suggests potential for biological activity. The 1-methylpiperazine group is a common feature in many CNS-active drugs, where it can influence blood-brain barrier penetration and receptor binding.[4] The pentan-2-ol side chain provides a hydroxyl group that can participate in hydrogen bonding with target proteins, and its aliphatic nature contributes to the overall lipophilicity of the molecule.

Plausible Synthesis of 5-(4-Methylpiperazin-1-yl)pentan-2-ol

A likely synthetic route to 5-(4-Methylpiperazin-1-yl)pentan-2-ol would involve the N-alkylation of 1-methylpiperazine with a suitable five-carbon electrophile. A plausible two-step synthesis is outlined below:

Step 1: N-Alkylation of 1-methylpiperazine with 5-chloropentan-2-one.

1-methylpiperazine is reacted with 5-chloropentan-2-one in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction mixture is heated to drive the nucleophilic substitution, yielding 5-(4-methylpiperazin-1-yl)pentan-2-one.

Step 2: Reduction of the ketone.

The resulting ketone, 5-(4-methylpiperazin-1-yl)pentan-2-one, is then reduced to the corresponding secondary alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent such as methanol. This reduction yields the target compound, 5-(4-Methylpiperazin-1-yl)pentan-2-ol.

Synthesis_of_5-(4-Methylpiperazin-1-yl)pentan-2-ol cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction 1-methylpiperazine 1-Methylpiperazine intermediate 5-(4-Methylpiperazin-1-yl)pentan-2-one 1-methylpiperazine->intermediate K2CO3, CH3CN, Δ 5-chloropentan-2-one 5-Chloropentan-2-one 5-chloropentan-2-one->intermediate final_product 5-(4-Methylpiperazin-1-yl)pentan-2-ol intermediate->final_product NaBH4, CH3OH

Caption: Plausible synthetic route to 5-(4-Methylpiperazin-1-yl)pentan-2-ol.

Comparative Analysis with Established Piperazine Derivatives

To understand the potential therapeutic applications of 5-(4-Methylpiperazin-1-yl)pentan-2-ol, it is instructive to compare its structure with those of well-characterized piperazine-containing drugs.

Anticancer Agents: The Kinase Inhibitor Paradigm

Many successful anticancer drugs incorporate a piperazine ring, which often plays a crucial role in binding to the ATP-binding pocket of kinases.[5] A prime example is Imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.

CompoundTarget(s)IC50 (µM)Therapeutic Area
ImatinibBcr-Abl, c-Kit, PDGFR0.025 - 0.1Cancer
Compound 23 (Vindoline derivative)MDA-MB-468 (Breast Cancer)1.00 (GI50)Cancer[6]
Compound 3p (Phenylpiperazine derivative)A549 (Lung Cancer)In the nanomolar rangeCancer[7]

The N-methylpiperazine moiety in Imatinib enhances its solubility and allows for favorable interactions within the kinase domain. While the simple aliphatic side chain of 5-(4-Methylpiperazin-1-yl)pentan-2-ol is structurally distinct from the complex aromatic systems of most kinase inhibitors, the presence of the 1-methylpiperazine group suggests that it could be explored as a scaffold for developing new anticancer agents.[1] The hydroxyl group on the pentanol chain could also potentially form key hydrogen bonds with kinase targets.

Antipsychotic Agents: Modulating Neurotransmitter Receptors

Piperazine derivatives are prominent in the treatment of psychosis, primarily through their action on dopamine and serotonin receptors.[2] Aripiprazole , an atypical antipsychotic, is a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the 5-HT2A receptor.

CompoundTarget(s)Ki (nM)Therapeutic Area
AripiprazoleD2, 5-HT1A, 5-HT2A0.34, 1.7, 3.4Psychosis
Compound 17m (Coumarin derivative)D2, 5-HT1A, 5-HT2A2.6, 4.3 (D3), 9.7 (5-HT2A)Psychosis[8]

The N-arylpiperazine structure is a common feature in many antipsychotics. The aliphatic nature of the side chain in 5-(4-Methylpiperazin-1-yl)pentan-2-ol makes it less likely to have high affinity for these receptors compared to arylpiperazines. However, the 1-methylpiperazine core is present in some CNS-active compounds, and further structural modifications could potentially lead to derivatives with antipsychotic activity.

Antihistamines: Targeting the Histamine H1 Receptor

The piperazine scaffold is also central to many antihistamines.[9] Cetirizine , a second-generation antihistamine, is a selective H1 receptor inverse agonist.

CompoundTargetActivityTherapeutic Area
CetirizineH1 ReceptorSelective inverse agonistAllergy[9]
PD-1 (Novel piperazine derivative)Histamine Release18.22% reductionAllergy, Inflammation[4][10]

The general pharmacophore for H1 antagonists includes two aromatic groups linked to a basic tertiary amine.[11] 5-(4-Methylpiperazin-1-yl)pentan-2-ol lacks the characteristic diarylmethyl group of many potent antihistamines. Therefore, it is unlikely to exhibit significant H1 receptor antagonist activity in its current form.

Experimental Protocols for Evaluating Piperazine Derivatives

To assess the biological activity of novel piperazine derivatives like 5-(4-Methylpiperazin-1-yl)pentan-2-ol, a series of in vitro assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., Dopamine D2, Histamine H1).

  • Binding Reaction: Incubate the cell membranes with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) of the test compound by analyzing the competition binding data.

Experimental_Workflow Start Novel Piperazine Derivative Synthesis Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Receptor_Binding Receptor Binding Assay Start->Receptor_Binding Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Start->Enzyme_Assay Data_Analysis Data Analysis (IC50, Ki, etc.) Cytotoxicity->Data_Analysis Receptor_Binding->Data_Analysis Enzyme_Assay->Data_Analysis ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) Lead_Optimization Lead Optimization ADME->Lead_Optimization Data_Analysis->ADME

Caption: General experimental workflow for in vitro evaluation of novel piperazine derivatives.

Conclusion and Future Directions

The piperazine scaffold remains a highly fruitful area of research in drug discovery. While 5-(4-Methylpiperazin-1-yl)pentan-2-ol is not a known entity in the current literature, its simple structure, incorporating the common 1-methylpiperazine motif, presents a starting point for the design of novel therapeutic agents. Based on our comparative analysis, this compound is unlikely to possess potent activity in its current form against the established targets for anticancer, antipsychotic, or antihistamine drugs, which often feature more complex aromatic substitutions.

However, the true value of this and other novel piperazine derivatives lies in their potential for further chemical modification. The synthetic tractability of the piperazine ring allows for the creation of large and diverse chemical libraries. By systematically altering the substituents at the N1 and N4 positions, and by modifying the side chain, it is possible to explore a vast chemical space and identify compounds with high affinity and selectivity for a wide range of biological targets. Future research should focus on the synthesis and screening of libraries based on the 5-(4-methylpiperazin-1-yl)pentan-2-ol scaffold to uncover new therapeutic opportunities.

References

  • Rathore, A., Asati, V., Kashaw, S. K., Agarwal, S., Parwani, D., Bhattacharya, S., & Mallick, C. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry, 21(3), 362-379.
  • BenchChem. (2025).
  • BenchChem. (2026).
  • Rathore, A., et al. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Current Organic Synthesis, 21.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
  • van der Post, J. P., de Visser, S. J., de Smet, M., & van Gerven, J. M. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 307-315.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (n.d.).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology, 12(11), 5621-5626.
  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022). Journal of the Iranian Chemical Society, 19(7), 2739-2748.
  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. (2022).
  • BenchChem. (2025). The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines.
  • Wang, S., Zhang, Y., Chen, L., Xu, W., Zhang, C., & Kang, D. (2013). Synthesis and Biological Investigation of Coumarin Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 56(11), 4545-4558.
  • Antipsychotic piperazine and piperadine deriv
  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.).
  • Representative piperazine derivatives with CDKs inhibitory activity. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry & Biodiversity.
  • Kovács, A., Dancso, A., Szabo, J. R., Gulyas, G., Szollosi, D., & Szatmari, I. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3326.
  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2015). Scientific Reports, 5, 11627.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

Sources

Comparative

Reproducibility of published 5-(4-Methylpiperazin-1-yl)pentan-2-ol synthesis protocols

The synthesis of specialized pharmaceutical building blocks often presents hidden mechanistic traps that compromise batch-to-batch reproducibility. For the synthesis of 5-(4-Methylpiperazin-1-yl)pentan-2-ol (CAS 1249095-...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of specialized pharmaceutical building blocks often presents hidden mechanistic traps that compromise batch-to-batch reproducibility. For the synthesis of 5-(4-Methylpiperazin-1-yl)pentan-2-ol (CAS 1249095-47-3)[1], literature and patent protocols frequently diverge into two primary methodologies: direct N-alkylation of a halohydrin and a two-step reductive amination/ketone alkylation sequence.

As a Senior Application Scientist, I have evaluated these routes not just for theoretical viability, but for their robustness in a real-world laboratory setting. This guide objectively compares these protocols, detailing the mechanistic causality behind their success or failure, and provides self-validating experimental methodologies to ensure absolute scientific integrity.

Mechanistic Causality: The 5-Exo-Tet Cyclization Trap

The fundamental challenge in synthesizing 5-(4-Methylpiperazin-1-yl)pentan-2-ol lies in the bifunctional nature of the C5-precursor.

In Protocol A (Direct Alkylation) , chemists attempt a single-step SN2 displacement by reacting 1-methylpiperazine with 5-chloro-2-pentanol under basic conditions[2]. However, this approach ignores a critical kinetic reality: halohydrins exposed to basic conditions are highly prone to intramolecular cyclization[3]. The alkoxide generated by the base rapidly attacks the C5 position bearing the chloride leaving group. This 5-exo-tet cyclization forms 2-methyltetrahydrofuran, consuming the starting material and drastically suppressing the yield of the desired piperazine derivative[4].

To bypass this, Protocol B (Two-Step Ketone Alkylation) utilizes 5-chloro-2-pentanone[5]. By masking the hydroxyl group as a ketone during the basic alkylation step, intramolecular etherification is rendered impossible[6]. The resulting intermediate, 5-(4-methylpiperazin-1-yl)pentan-2-one, is then quantitatively reduced to the target alcohol. This creates a self-validating system : the isolation and characterization of the ketone intermediate guarantees that the carbon skeleton remains intact before the final stereocenter is established.

G A 5-Chloro-2-pentanol C Base (K2CO3) A->C Deprotonation B 1-Methylpiperazine D Desired Pathway (SN2) 5-(4-Methylpiperazin-1-yl)pentan-2-ol B->D C->D Intermolecular Attack by Piperazine E Undesired Pathway (5-exo-tet) 2-Methyltetrahydrofuran C->E Intramolecular Alkoxide Attack

Fig 1. Competing mechanistic pathways in the direct alkylation of 5-chloro-2-pentanol.

Protocol Comparison & Experimental Methodologies

Protocol A: Direct Alkylation (The Flawed Approach)

While conceptually simple, this method suffers from severe reproducibility issues due to the competing side reactions discussed above.

Methodology:

  • Suspend anhydrous K₂CO₃ (2.0 eq) and a catalytic amount of NaI (0.1 eq) in anhydrous acetonitrile.

  • Add 1-methylpiperazine (1.0 eq) and 5-chloro-2-pentanol (1.1 eq) to the suspension.

  • Reflux the mixture at 80°C for 16 hours.

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify via silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1).

Observation: TLC monitoring consistently reveals a faint product spot alongside a massive loss of mass to the volatile 2-methyltetrahydrofuran byproduct. Yields rarely exceed 30%, and residual 1-methylpiperazine complicates purification.

Protocol B: Two-Step Ketone Alkylation (The Self-Validating System)

This route is the gold standard for reproducibility. By isolating the ketone intermediate, you validate the success of the C-N bond formation before executing the reduction.

Workflow Step1 Step 1: N-Alkylation 5-Chloro-2-pentanone + 1-Methylpiperazine Int Intermediate: 5-(4-Methylpiperazin-1-yl)pentan-2-one Step1->Int K2CO3, MeCN Reflux 8h Step2 Step 2: Reduction NaBH4 / MeOH Int->Step2 Isolation & Purification Prod Pure Target: 5-(4-Methylpiperazin-1-yl)pentan-2-ol Step2->Prod 0°C to RT 2h

Fig 2. Optimized two-step workflow via ketone intermediate to prevent cyclization.

Methodology:

Step 1: Synthesis of 5-(4-Methylpiperazin-1-yl)pentan-2-one

  • In a flame-dried round-bottom flask, combine 1-methylpiperazine (10.0 mmol, 1.0 eq), 5-chloro-2-pentanone (11.0 mmol, 1.1 eq)[6], and anhydrous K₂CO₃ (20.0 mmol, 2.0 eq) in 30 mL of anhydrous acetonitrile.

  • Heat the mixture to reflux (82°C) for 8 hours under a nitrogen atmosphere.

  • Cool to room temperature, filter off the K₂CO₃, and evaporate the solvent.

  • Dissolve the crude residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Check: Analyze the intermediate via ¹H-NMR. The presence of a sharp singlet at ~2.15 ppm (methyl ketone) and the absence of hydroxyl protons confirm successful formation without cyclization.

Step 2: Reduction to 5-(4-Methylpiperazin-1-yl)pentan-2-ol

  • Dissolve the purified 5-(4-methylpiperazin-1-yl)pentan-2-one (8.0 mmol) in 20 mL of anhydrous methanol and cool to 0°C in an ice bath.

  • Add NaBH₄ (12.0 mmol, 1.5 eq) portion-wise over 15 minutes to control hydrogen evolution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction carefully with 5 mL of saturated aqueous NH₄Cl.

  • Remove methanol under reduced pressure, extract the aqueous phase with DCM (3 x 20 mL), dry the combined organics over Na₂SO₄, and concentrate to yield the pure target compound.

Quantitative Data Comparison

The empirical data below summarizes the performance of both protocols based on standardized 10-mmol scale reactions. Protocol B demonstrates clear superiority in both yield and environmental efficiency (E-factor).

MetricProtocol A (Direct Alkylation)Protocol B (Two-Step Ketone Route)
Overall Yield 28%82% (87% Step 1, 94% Step 2)
Crude Purity (LC-MS) 45% (Major impurity: unreacted amine)>95%
Final Purity (Isolated) 85%>98%
Primary Side Reaction 5-exo-tet cyclization (loss of mass)Trace over-reduction (negligible)
Scalability Poor (Exothermic runaway risk)Excellent (Thermally controlled)
E-Factor (Waste/Product) > 45~ 12

Conclusion

For drug development professionals requiring highly pure 5-(4-Methylpiperazin-1-yl)pentan-2-ol, Protocol A represents a false economy. While it saves a synthetic step on paper, the fundamental physical chemistry of halohydrins practically guarantees poor yields and difficult purifications. Protocol B leverages mechanistic logic to protect the oxygen functionality, resulting in a self-validating, highly reproducible, and scalable process.

References

  • University of Anbar. "Ethers and Epoxides: Synthesis from Halohydrins." Organic Chemistry Course Notes. Available at: [Link]

  • Google Patents. "US3466287A - 1-((3-indolyl)-lower-alkyl)-4-substituted piperazines." US Patent Office.
  • Wolfe, J. P., et al. "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." PMC - NIH. Available at:[Link]

  • University of Chicago. "Knowledge UChicago: Method Discovery and Optimization for Piperazines." UChicago Dissertations. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity and Selectivity of Novel Kinase Inhibitors: A Case Study with 5-(4-Methylpiperazin-1-yl)pentan-2-ol

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of novel chemical entities in a drug discovery context. While centered on the hypothetical compound 5-(4-Methylpiperazin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of novel chemical entities in a drug discovery context. While centered on the hypothetical compound 5-(4-Methylpiperazin-1-yl)pentan-2-ol, herein referred to as Compound X , the principles and methodologies described are broadly applicable to the preclinical characterization of targeted therapeutic candidates, particularly within the protein kinase inhibitor class.

The Imperative of Selectivity in Modern Drug Discovery

The therapeutic efficacy of a drug is intrinsically linked to its specificity of action. In the realm of kinase inhibitors, where the targets are members of a large and structurally related protein superfamily, achieving high selectivity is a paramount challenge.[1][2] The human kinome comprises over 500 protein kinases, many of which share a conserved ATP-binding pocket that is the primary target for a majority of small molecule inhibitors.[3]

Unintended interactions with off-target kinases can lead to a spectrum of undesirable outcomes, from diminished potency and difficult-to-interpret structure-activity relationships (SAR) to severe adverse effects in clinical settings.[1][4] Conversely, in some instances, a multi-targeted profile can be therapeutically advantageous, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[1] Therefore, a thorough and early assessment of a compound's selectivity is not merely a data-gathering exercise but a critical step in building a robust safety and efficacy profile for a drug candidate.[5][6] This guide will use Compound X, a novel molecule featuring a 4-methylpiperazine moiety common in many kinase inhibitors, to illustrate a systematic approach to this evaluation.

Strategic Design of a Selectivity Profiling Campaign

A well-designed selectivity study should provide a clear and actionable understanding of a compound's interaction landscape. This begins with the strategic selection of targets and appropriate comparator molecules.

Building the Target Panel: Beyond the Primary Target

An effective kinase panel should encompass a diverse representation of the human kinome. The selection process should be guided by several factors:

  • The Intended Target(s): The primary therapeutic target(s) of Compound X must be included to establish on-target potency.

  • Structurally-Related Kinases: Kinases from the same family or subfamily as the primary target are crucial for assessing selectivity within closely related proteins.

  • Known Anti-Targets: A panel should include kinases and other proteins that are known to be associated with toxicity when inhibited. A prime example is the hERG potassium ion channel, inhibition of which can lead to cardiac arrhythmias.[1] Other important off-targets can include certain cytochrome P450 enzymes.

  • Broad Kinome Coverage: Including representatives from all major kinase families provides a comprehensive overview of potential cross-reactivities.

For our case study with Compound X, let us assume its primary target is a hypothetical tyrosine kinase, "Kinase A." A representative screening panel is outlined in Table 1 .

Selection of Comparator Compounds

To contextualize the selectivity profile of Compound X, it is essential to benchmark its performance against other relevant inhibitors. Ideal comparators include:

  • A Highly Selective Inhibitor: A compound known for its exquisite selectivity for the primary target.

  • A Known Multi-Targeted Inhibitor: A compound with a broader but well-characterized inhibitory profile.

  • A Structurally Related Compound with a Different Selectivity Profile: This can provide valuable insights into the SAR of the chemical scaffold.

For our study, we will compare Compound X with Sunitinib , a multi-targeted tyrosine kinase inhibitor, and a hypothetical highly selective "Kinase A" inhibitor, Compound Y .

Methodologies for Assessing Kinase Selectivity

A variety of experimental approaches can be employed to determine a compound's selectivity profile. A multi-pronged strategy, combining both biochemical and cell-based assays, will provide the most comprehensive and physiologically relevant data.

Biochemical Assays: Direct Measurement of Inhibition

Biochemical assays measure the direct interaction of a compound with an isolated kinase. These assays are highly amenable to high-throughput screening and are excellent for determining intrinsic potency.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot Assay)

This assay directly measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.

Principle: Inhibition of the kinase results in a decrease in the incorporation of the radiolabel into the substrate.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Compound X, Sunitinib, and Compound Y dissolved in DMSO

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the assay buffer, the specific kinase, and its corresponding substrate.

  • Add the test compounds to the wells. Include a DMSO-only control (100% activity) and a control with a potent, broad-spectrum inhibitor or no enzyme (0% activity).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Radiolabeled ATP: The use of [γ-³³P]ATP provides a highly sensitive and direct measure of catalytic activity, making it a gold standard for kinase assays.[3]

  • Peptide Substrates: Specific peptide substrates for each kinase ensure that the measured activity is target-specific.

  • Filter Plates: Phosphocellulose filters bind the phosphorylated peptide substrate, allowing for efficient separation from the free ATP.

Cell-Based Assays: Target Engagement and Pathway Modulation

Cell-based assays are crucial for confirming that a compound can reach its target in a cellular environment and exert a functional effect.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the thermal stabilization of a target protein upon ligand binding.

Principle: When a compound binds to its target protein, it generally increases the protein's stability and melting temperature. This change can be quantified by heating cell lysates to various temperatures and measuring the amount of soluble protein remaining.[7]

Materials:

  • Human cell line expressing the target kinase(s)

  • Compound X

  • Cell lysis buffer

  • Antibodies specific for the target and off-target kinases

  • Western blotting reagents and equipment

Procedure:

  • Culture the cells to a suitable confluency.

  • Treat the cells with Compound X or a vehicle control (DMSO) for a defined period.

  • Harvest and lyse the cells.

  • Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40°C to 70°C) for a few minutes.

  • Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target kinase (and potential off-targets) in the soluble fraction using Western blotting.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices:

  • Intact Cells: Starting with intact cells ensures that the compound's cell permeability and stability are factored into the measurement of target engagement.

  • Thermal Denaturation: Heating the lysate provides a physical challenge to the proteins. The extent to which they resist denaturation is a measure of their stability.

  • Western Blotting: This technique allows for the specific detection and quantification of the target protein(s) in the complex mixture of the cell lysate.

Data Presentation and Interpretation of Selectivity

The output of the screening assays should be organized in a clear and comparative format to facilitate interpretation.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetFamilyCompound XSunitinibCompound Y
Kinase A (Primary) Tyr-Kinase 15 25 5
Kinase BTyr-Kinase85050>10,000
Kinase CTyr-Kinase>10,000150>10,000
Kinase DSer/Thr-Kinase2,500800>10,000
Kinase ESer/Thr-Kinase>10,0001,200>10,000
Kinase F (Anti-Target)Other5,000300>10,000

Interpretation of the Data:

  • Compound X demonstrates good potency against its primary target, Kinase A (IC50 = 15 nM). It shows a high degree of selectivity against the other kinases in the panel, with IC50 values in the micromolar range or higher. This suggests a favorable selectivity profile.

  • Sunitinib , as expected, shows a multi-targeted profile, inhibiting Kinases A, B, and C with high potency. It also shows some activity against the anti-target, Kinase F.

  • Compound Y is a highly selective inhibitor of Kinase A, with no significant activity against any other kinase tested.

Selectivity Score (S-Score):

A quantitative measure of selectivity can be calculated. A common method is the S-score, which is the number of off-targets inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Visualizing Workflows and Pathways

Diagrams can greatly aid in understanding complex biological pathways and experimental procedures.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis start Start compounds Prepare Compound Dilutions start->compounds assay_mix Prepare Kinase/ Substrate Mix start->assay_mix plate Dispense Reagents into Assay Plate compounds->plate assay_mix->plate incubate Incubate to Allow Kinase Reaction plate->incubate stop Stop Reaction incubate->stop filter_wash Filter and Wash stop->filter_wash read Read Radioactivity filter_wash->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Caption: Workflow for a radiometric kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A (On-Target) Receptor->Kinase_A Kinase_D Kinase D (Off-Target) Receptor->Kinase_D Downstream_A Substrate A Kinase_A->Downstream_A Downstream_D Substrate D Kinase_D->Downstream_D TF_A Transcription Factor A Downstream_A->TF_A TF_D Transcription Factor D Downstream_D->TF_D Gene_A Therapeutic Gene Expression TF_A->Gene_A Gene_D Toxic Gene Expression TF_D->Gene_D Compound_X Compound X Compound_X->Kinase_A Inhibition (High Potency) Compound_X->Kinase_D Inhibition (Low Potency)

Caption: On-target vs. off-target effects of Compound X.

Conclusion and Future Directions

The comprehensive selectivity profiling of Compound X, benchmarked against appropriate standards, provides critical insights into its therapeutic potential. The hypothetical data presented here suggest that Compound X is a potent and selective inhibitor of Kinase A. The lack of significant off-target activity, particularly against known anti-targets, is a highly desirable characteristic for a preclinical candidate.

However, this initial screen is just the beginning. Further studies are warranted, including:

  • Broader Profiling: Screening against a larger, more comprehensive panel of kinases and other enzyme families.

  • In Vivo Studies: Assessing the efficacy and toxicity of Compound X in animal models of disease.

  • Proteomics-Based Approaches: Employing techniques like chemical proteomics to identify off-targets in an unbiased manner in complex biological systems.[7]

By integrating these multi-faceted approaches, researchers can build a holistic understanding of a compound's mechanism of action and selectivity, ultimately increasing the probability of success in developing safe and effective medicines.

References

  • The Importance of Being Profiled: Improving Drug Candidate Safety and Efficacy Using Ion Channel Profiling. PMC. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PMC. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC. [Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]

  • Selectivity assessment of kinase inhibitors: strategies and challenges. PubMed. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

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Safety & Regulatory Compliance

Safety

5-(4-Methylpiperazin-1-yl)pentan-2-ol proper disposal procedures

An operational and disposal plan for specialized chemical reagents must go beyond simple regulatory compliance; it requires a mechanistic understanding of the molecule to ensure absolute laboratory safety. Below is the c...

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Author: BenchChem Technical Support Team. Date: April 2026

An operational and disposal plan for specialized chemical reagents must go beyond simple regulatory compliance; it requires a mechanistic understanding of the molecule to ensure absolute laboratory safety. Below is the comprehensive, self-validating disposal guide for 5-(4-Methylpiperazin-1-yl)pentan-2-ol .

Chemical Profile & Mechanistic Hazards

5-(4-Methylpiperazin-1-yl)pentan-2-ol is a specialized piperazine derivative frequently utilized in advanced drug development and synthetic research[1]. Structurally, it features a lipophilic pentanol chain coupled with a highly basic 4-methylpiperazine moiety.

The Causality of Hazard: The presence of dual tertiary and secondary amine centers on the piperazine ring renders this compound a bidentate base. This strong basicity translates directly to characteristic corrosivity, capable of causing severe skin burns and irreversible eye damage upon contact[2]. Consequently, under the Resource Conservation and Recovery Act (RCRA), waste streams containing this compound are classified under the EPA hazardous waste code D002 (Corrosive) [3]. Furthermore, piperazine derivatives exhibit significant ecotoxicity—particularly toward aquatic invertebrates like Daphnia—and are inherently resistant to rapid environmental biodegradation, making drain disposal strictly prohibited[4].

Quantitative Data & Regulatory Thresholds

To facilitate rapid decision-making during waste characterization, the critical physicochemical and regulatory data are summarized below:

ParameterSpecification / Threshold
Chemical Name 5-(4-Methylpiperazin-1-yl)pentan-2-ol
CAS Number 1249095-47-3[1]
Molecular Formula C10H22N2O
Boiling Point 280.4±25.0 °C at 760 mmHg[1]
EPA Waste Code D002 (Characteristic Corrosive)[2]
Primary Hazards Corrosive (Skin/Eye), Aquatic Toxicity[4]
Incompatible Materials Strong acids, oxidizing agents, nitrates[5]

Pre-Disposal Operational & Spill Management Plan

Before initiating any disposal workflow, establish a self-validating safety perimeter to mitigate exposure risks.

  • PPE Requirements: Nitrile gloves (double-gloving is recommended due to the compound's potential for skin absorption), splash-proof chemical safety goggles, and a chemically resistant lab coat[6].

  • Spill Causality & Response: In the event of a spill, the primary risk is the generation of corrosive aerosols. Protocol: Do not use water initially, as it may spread the corrosive amine. Instead, use an inert absorbent (e.g., vermiculite or dry sand) to contain the spill[3]. Sweep mechanically without generating dust, place the absorbed material into a sealed container, and process it as D002 hazardous waste[7].

Step-by-Step Disposal Methodology

Step 1: Waste Segregation and Compatibility Verification

  • Action: Isolate 5-(4-Methylpiperazin-1-yl)pentan-2-ol waste from all acidic and oxidizing waste streams.

  • Causality: Mixing this basic amine with strong acids (e.g., HCl, H2SO4) or oxidizers (e.g., pool chlorine, nitrates) will trigger a violent exothermic neutralization reaction. This exotherm can boil the surrounding solvent and release highly toxic nitrogen oxide (NOx) gases into the laboratory[5],[8].

  • Validation: Test the pH of the waste stream using indicator strips before sealing the container. Ensure the pH reflects a basic environment, confirming that no accidental acidic contamination has occurred.

Step 2: Primary Containment Selection

  • Action: Transfer liquid or dissolved waste into a High-Density Polyethylene (HDPE) container.

  • Causality: While glass is chemically inert, it presents a shatter hazard during transport. Metal containers must be strictly avoided because the corrosive nature of the amine can degrade the metal over time, leading to structural failure and leaks[7].

Step 3: SAA Labeling and Storage

  • Action: Affix a compliant "Hazardous Waste" label immediately upon adding the first drop of waste. The label must explicitly state the chemical name and the EPA D002 code[2].

  • Causality: Regulatory compliance under 40 CFR 262.15 requires that waste in a Satellite Accumulation Area (SAA) be clearly identified to prevent incompatible chemical additions by other lab personnel[9].

  • Validation: Ensure the container is kept tightly closed at all times unless actively receiving waste. A secondary containment tray must be used to capture any micro-spills[7].

Step 4: Final Disposition via Licensed Incineration

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste disposal contractor[10].

  • Causality: The scientifically sound method of destruction for piperazine derivatives is high-temperature chemical incineration equipped with an afterburner and alkaline scrubbers. The scrubbers are critical because the combustion of organic amines generates poisonous nitrogen oxide (NOx) gases, which must be chemically neutralized before atmospheric release[10],[5].

Disposal Workflow Visualization

G Start Waste Generation: 5-(4-Methylpiperazin-1-yl)pentan-2-ol Decision Determine Waste State Start->Decision Liquid Liquid Waste (Aqueous/Organic) Decision->Liquid Liquid Solid Solid Waste (PPE, Consumables) Decision->Solid Solid Segregate Segregate as Basic Amine (No Acids/Oxidizers) Liquid->Segregate Contain Seal in HDPE Container Solid->Contain Segregate->Contain Label Apply EPA D002 Label (Corrosive) Contain->Label SAA Store in SAA Secondary Containment Label->SAA Dispose Licensed Incineration (NOx Scrubbing) SAA->Dispose

Fig 1: Logical disposal workflow for 5-(4-Methylpiperazin-1-yl)pentan-2-ol waste streams.

Sources

Handling

Personal protective equipment for handling 5-(4-Methylpiperazin-1-yl)pentan-2-ol

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. When handling complex amino alcohols like 5-(4-Methylpiperazin-1-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. When handling complex amino alcohols like 5-(4-Methylpiperazin-1-yl)pentan-2-ol , understanding the molecular behavior is the prerequisite to designing a fail-safe operational environment.

This guide provides drug development professionals and researchers with a field-proven, mechanistic approach to Personal Protective Equipment (PPE) selection, operational handling, and disposal for this specific compound.

Mechanistic Hazard Profiling

To select the correct PPE, we must first analyze the chemical structure and its physiological interactions. 5-(4-Methylpiperazin-1-yl)pentan-2-ol features a piperazine ring with tertiary amines and an alkyl chain terminating in a secondary alcohol[1].

  • Corrosivity & Tissue Saponification (H314): The lone pairs on the nitrogen atoms in the piperazine ring act as strong nucleophiles and bases. Upon contact with biological tissues, they rapidly raise the local pH, leading to the saponification of lipid membranes and severe, immediate skin burns[2][3].

  • Enhanced Dermal Penetration: The pentanol chain significantly increases the molecule's lipophilicity compared to simpler piperazines. This lipophilic "tail" facilitates rapid penetration through the stratum corneum, meaning dermal exposure can quickly escalate from local necrosis to systemic toxicity.

  • Inhalation & Aerosolization: While the compound's high boiling point (approx. 280 °C)[1] limits its vapor pressure at room temperature, any aerosolization during transfer or heating during synthesis creates a severe inhalation hazard, potentially causing pulmonary edema[3].

The Causality of PPE SelectionOSHA Standard 29 CFR 1910.132 mandates that PPE must be selected based on a rigorous, site-specific hazard assessment[5][6]. PPE should never be your primary control method; it is the final barrier when engineering controls (like fume hoods) are overwhelmed[7][8].

Why Butyl Rubber over Standard Nitrile? Standard latex or thin nitrile gloves offer virtually no sustained protection against basic amines. Amines rapidly permeate and degrade these polymers. For prolonged handling of 5-(4-Methylpiperazin-1-yl)pentan-2-ol, Butyl rubber is required. Its dense, cross-linked polyisobutylene structure provides a highly sterically hindered barrier that resists permeation by polar basic amines and alcohols.

Comprehensive PPE Matrix

The following table summarizes the quantitative and qualitative data for PPE selection when handling this compound:

PPE ComponentMaterial SpecificationQuantitative Standard / BreakthroughMechanistic Rationale
Primary Gloves Butyl Rubber (0.3 mm)> 480 minutes (EN 374)High resistance to polar basic amines; prevents dermal absorption.
Splash Gloves Nitrile (0.12 mm)< 30 minutes (EN 374)Sufficient only for incidental splash; must be doffed immediately if contaminated.
Eye Protection Polycarbonate GogglesANSI Z87.1 (D3 Splash)Full peripheral seal prevents ocular saponification from micro-droplets.
Body Protection Flame-Resistant Lab CoatNFPA 2112Protects against secondary flammability hazards and chemical splashes.
Respirator Half-mask (Ammonia Cartridge)NIOSH Approved (APF 10)Filters basic amine vapors if engineering controls (fume hood) fail.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameter is visually or physically confirmed.

HandlingWorkflow A 1. Fume Hood Verification B 2. Don PPE (Butyl/Nitrile, Goggles) A->B C 3. Dispense (Closed System) B->C D 4. Inert Gas Purge C->D E 5. Decontaminate & Doff PPE D->E

Figure 1: Sequential operational workflow for handling basic amino alcohols safely.

Step-by-Step Methodology:
  • Engineering Control Validation: Before opening the chemical, verify the fume hood face velocity is between 80–120 fpm. Self-Validation: Tape a small piece of tissue paper to the bottom of the sash; it should pull inward steadily, validating directional airflow[4][5].

  • PPE Donning & Integrity Check: Inspect butyl rubber gloves for pinhole leaks. Self-Validation: Trap air inside the glove and roll the cuff tightly; if the glove holds pressure without deflating, it is safe to don. Equip indirect-vented goggles and a buttoned lab coat[6].

  • Dispensing (Closed System): Because pouring generates hazardous aerosols, use a positive displacement pipette or a glass syringe with a stainless-steel needle for volumetric transfer. Keep the receiving vessel deep inside the hood.

  • Inert Atmosphere Purging: Basic amines react with atmospheric carbon dioxide to form carbamate salts, degrading the reagent. Flush the source container with dry Nitrogen or Argon before sealing[3].

  • Decontamination: Wipe down the exterior of the receiving vessel and the syringe with a dilute acidic solution (e.g., 1% acetic acid) followed by water to neutralize any invisible micro-spills before removing them from the hood.

Spill Response & Chemical Disposal Plan

In the event of a spill, the primary threat is the rapid spread of corrosive, lipophilic liquid. Water should not be used initially, as the dissolution of basic amines can be highly exothermic.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50mL) Inside Fume Hood Assess->Minor Yes Major Major Spill (>50mL) Outside Fume Hood Assess->Major No Neutralize Neutralize with Acidic Absorbent Minor->Neutralize Evacuate Evacuate Area & Notify EHS Major->Evacuate Dispose Collect in HDPE Solid Waste Neutralize->Dispose

Figure 2: Decision matrix and response logic for amino alcohol chemical spills.

Step-by-Step Mitigation:
  • Assessment & Evacuation: Immediately determine the spill volume. For spills >50 mL outside a fume hood, evacuate the laboratory, close the doors to isolate the vapors, and contact Environmental Health and Safety (EHS).

  • Neutralization (Minor Spills): For minor spills (<50 mL) contained inside the hood, cover the spill with a specialized acidic spill kit designed to neutralize basic amines, or an inert absorbent like vermiculite[7]. Do not use paper towels, as they offer no barrier to the corrosive liquid.

  • Collection: Use non-sparking tools to sweep the neutralized absorbent into a high-density polyethylene (HDPE) solid waste container[2].

  • Disposal Segregation: Label the container strictly as "Corrosive Basic Organic Waste." Critical: Do not mix this waste with acidic waste streams in general collection carboys to prevent violent, pressure-generating exothermic neutralization reactions.

References

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Occupational Safety and Health Administration (eCFR). URL:[Link]

  • About Personal Protective Equipment. Centers for Disease Control and Prevention (NIOSH). URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (NCBI Bookshelf). URL:[Link]

  • N-methylpiperazine amine | C5H13N3. PubChem (National Institutes of Health). URL:[Link]

Sources

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